2-Bromo-1,3-difluoro-5-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-difluoro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLGNRYEQPISPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375752 | |
| Record name | 2-Bromo-1,3-difluoro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155906-10-8 | |
| Record name | 2-Bromo-1,3-difluoro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3-difluoro-5-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1,3-difluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1,3-difluoro-5-iodobenzene is a synthetically versatile, polyhalogenated aromatic compound. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms on a benzene ring, offers a platform for selective, stepwise functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectroscopic characterization, to support its application in pharmaceutical and materials science research.
Chemical and Physical Properties
This compound is a white to light-colored crystalline solid at room temperature.[1] The presence of multiple halogen atoms significantly influences its physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 155906-10-8 | [1][2] |
| Molecular Formula | C₆H₂BrF₂I | [1][2] |
| Molecular Weight | 318.89 g/mol | [1][2] |
| Appearance | White to light red to green powder/crystal | [1] |
| Melting Point | 64 - 68 °C | [1] |
| Boiling Point (Predicted) | 225.8 ± 35.0 °C | [3] |
| Density (Predicted) | 2.342 ± 0.06 g/cm³ | [3] |
| Purity | ≥ 98% (GC) | [1][2] |
Synthesis and Reactivity
Caption: Plausible synthetic workflow for this compound.
The reactivity of this compound is dominated by the differential reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile, followed by the carbon-bromine bond, while the carbon-fluorine bonds are generally inert under typical cross-coupling conditions. This reactivity hierarchy allows for selective and sequential functionalization of the aromatic ring.
Reactivity Order: C-I > C-Br > C-F
This selective reactivity makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]
Experimental Protocols
General Protocol for Sonogashira Coupling (Illustrative)
This protocol describes a general method for the Sonogashira coupling of a terminal alkyne with an aryl iodide, which is the most reactive site on this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry, inert-atmosphere flask, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: General workflow for Sonogashira coupling.
General Protocol for Suzuki Coupling (Illustrative)
This protocol outlines a general procedure for the Suzuki coupling of an arylboronic acid with the aryl bromide functionality of the product from the initial Sonogashira coupling.
Materials:
-
The product from the Sonogashira coupling
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene)
Procedure:
-
In a dry, inert-atmosphere flask, combine the bromo-substituted starting material, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Caption: General workflow for Suzuki coupling.
Spectroscopic Data
While specific, authenticated spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | A single resonance in the aromatic region, likely a triplet due to coupling with the two equivalent fluorine atoms. |
| ¹³C NMR | Six distinct resonances for the aromatic carbons, with characteristic C-F and C-halogen coupling patterns. |
| ¹⁹F NMR | A single resonance, as the two fluorine atoms are chemically equivalent. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine and iodine. |
Biological Activity and Applications
This compound is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] There is currently no publicly available data on the direct biological activity of this compound or its involvement in specific signaling pathways. However, the introduction of halogen atoms into organic molecules is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The synthesis of novel derivatives from this starting material could lead to compounds with interesting biological activities.
Safety and Handling
This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is important to avoid inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its well-defined reactivity, stemming from the presence of three different halogen atoms, allows for controlled and selective functionalization. This makes it an attractive starting material for the synthesis of a wide range of complex molecules with potential applications in drug discovery and materials science. Further research into its applications and the biological activity of its derivatives is warranted.
References
An In-depth Technical Guide to 2-Bromo-1,3-difluoro-5-iodobenzene (CAS: 155906-10-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1,3-difluoro-5-iodobenzene, a key building block in modern organic synthesis. Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1]
Core Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 155906-10-8 | [1] |
| Molecular Formula | C₆H₂BrF₂I | [1] |
| Molecular Weight | 318.89 g/mol | [1] |
| Appearance | White to light red to green powder/crystal | [1] |
| Melting Point | 64 - 68 °C | [1] |
| Purity | ≥98% (GC) | [1] |
| Predicted Boiling Point | 225.8 ± 35.0 °C | |
| Predicted Density | 2.342 ± 0.06 g/cm³ | |
| Predicted Vapor Pressure | 0.127 mmHg at 25°C | |
| Predicted Refractive Index | 1.604 |
Table 2: Spectroscopic and Computational Data
| Data Type | Value | Reference(s) |
| SMILES | Ic1cc(F)c(Br)c(F)c1 | |
| InChI Key | NLWAKVGODLJALJ-UHFFFAOYSA-N | |
| LogP | 3.33 | |
| TPSA | 0 |
Applications in Synthesis
This compound is a versatile reagent primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine and iodine substituents allows for selective, sequential reactions, making it a valuable tool for the construction of complex molecular architectures.[1] This compound serves as a crucial intermediate in the synthesis of:
-
Pharmaceuticals: As a building block for novel drug candidates, its unique halogenation pattern is instrumental in designing molecules with specific biological activities.[1]
-
Agrochemicals: It is used in the development of new pesticides and herbicides.[1]
-
Material Science: The compound is incorporated into polymers and organic electronic materials to influence properties such as conductivity, optical behavior, and thermal stability.[1]
Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step 1: Iodination of 3,5-Difluoroaniline
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Reaction: 3,5-Difluoroaniline is iodinated to form 3,5-difluoro-4-iodoaniline.
-
Reagents: Iodine (I₂), Sodium bicarbonate (NaHCO₃).
-
Procedure: To a solution of 3,5-difluoroaniline in a suitable solvent (e.g., dichloromethane), add sodium bicarbonate followed by the portion-wise addition of iodine. The reaction is typically stirred at room temperature until completion, monitored by TLC. The workup involves quenching with sodium thiosulfate solution, separation of the organic layer, drying, and concentration under reduced pressure.
Step 2: Bromination of 3,5-Difluoro-4-iodoaniline
-
Reaction: The product from Step 1 is brominated at the ortho position to the amino group.
-
Reagents: N-Bromosuccinimide (NBS).
-
Procedure: 3,5-Difluoro-4-iodoaniline is dissolved in a solvent like acetonitrile. N-Bromosuccinimide is added portion-wise, and the reaction is stirred at room temperature. The progress is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified, typically by column chromatography.
Step 3: Deamination of 2-Bromo-3,5-difluoro-4-iodoaniline
-
Reaction: The amino group of 2-bromo-3,5-difluoro-4-iodoaniline is removed via a Sandmeyer-type reaction.
-
Reagents: Sodium nitrite (NaNO₂), Hypophosphorous acid (H₃PO₂).
-
Procedure: The aniline derivative is diazotized with sodium nitrite in an acidic medium (e.g., a mixture of sulfuric acid and water) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with hypophosphorous acid to effect the deamination, yielding the final product, this compound. The product is then extracted, washed, dried, and purified.
Application in a Synthetic Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The utility of this compound as a synthetic intermediate can be illustrated in a hypothetical workflow for the synthesis of a kinase inhibitor. The selective reactivity of the iodo and bromo groups allows for sequential cross-coupling reactions.
Caption: Hypothetical workflow for kinase inhibitor synthesis.
Experimental Workflow:
-
Suzuki Coupling: this compound undergoes a Suzuki cross-coupling reaction with an arylboronic ester. The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃). This step selectively functionalizes the more reactive iodo position to form "Intermediate 1".
-
Buchwald-Hartwig Amination: "Intermediate 1" is then subjected to a Buchwald-Hartwig amination with a heterocyclic amine. This palladium-catalyzed reaction functionalizes the bromo position, leading to the final "Hypothetical Kinase Inhibitor".
This sequential approach allows for the controlled and efficient assembly of a complex molecule with potential biological activity.
Safety Information
This compound should be handled by qualified professionals in a well-ventilated laboratory. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, arising from its specific halogenation pattern, enable selective and efficient transformations, making it a key intermediate in the development of new pharmaceuticals, agrochemicals, and functional materials. The experimental protocols and synthetic workflows outlined in this guide provide a framework for its effective utilization in research and development.
References
In-Depth Technical Guide to the Physical Properties of 2-Bromo-1,3-difluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-1,3-difluoro-5-iodobenzene, a halogenated aromatic compound with applications in pharmaceutical and agrochemical synthesis.[1] The unique substitution pattern of this molecule, featuring bromine, fluorine, and iodine atoms, imparts specific reactivity useful in the synthesis of complex organic molecules and functional materials.[1]
Core Physical Characteristics
This compound is a solid at room temperature, typically appearing as a white to light red or green powder or crystalline solid.[1][2] Its structure and high molecular weight contribute to its solid state and influence its melting and boiling points.
Tabulated Physical Data
The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₂BrF₂I | [1] |
| Molecular Weight | 318.89 g/mol | [1] |
| CAS Number | 155906-10-8 | [1][2] |
| Appearance | White to light red to green powder to crystal | [1][2] |
| Melting Point | 64 - 68 °C | [1] |
| Boiling Point | 225.8 ± 35.0 °C (Predicted) | [3] |
| Density | 2.342 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity | ≥ 98% (GC) | [1] |
| Flash Point | 90.3 °C (Predicted) | [3] |
| Vapor Pressure | 0.127 mmHg at 25°C (Predicted) | [3] |
| Refractive Index | 1.604 (Predicted) | [3] |
| Storage Conditions | 2 - 8 °C | [1] |
Experimental Protocols for Physical Property Determination
Melting Point Determination
The melting point of a crystalline solid like this compound is a key indicator of its purity. A common and accurate method for its determination is capillary melting point analysis .
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a high-purity substance.
Boiling Point Determination
For solid compounds with a relatively low boiling point, the boiling point can be determined using a similar apparatus to the melting point determination, but with a different setup.
Methodology:
-
A small amount of the substance is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This temperature corresponds to the boiling point of the substance.
Solubility Assessment
The solubility of a compound in various solvents is a critical parameter in drug development and synthesis.
Methodology:
-
A small, accurately weighed amount of this compound is added to a test tube.
-
A measured volume of a specific solvent (e.g., water, ethanol, acetone, dichloromethane) is added incrementally with agitation.
-
The mixture is observed to determine if the solid dissolves completely.
-
The process is repeated with different solvents to establish a qualitative or quantitative solubility profile. Gentle heating can be applied to assess temperature effects on solubility.
Logical Relationships of Physical Properties
The physical state and behavior of this compound are governed by the interplay of its fundamental properties. The following diagram illustrates these relationships.
Caption: Relationship between fundamental and macroscopic physical properties.
References
An In-Depth Technical Guide to 2-Bromo-1,3-difluoro-5-iodobenzene: Structure, Properties, and Synthetic Utility
Introduction
In the landscape of modern drug discovery and material science, the rational design of complex molecules hinges on the availability of versatile, highly functionalized building blocks. 2-Bromo-1,3-difluoro-5-iodobenzene (CAS No. 155906-10-8) represents a premier example of such a scaffold. This polyhalogenated aromatic compound is not merely a static intermediate; its intrinsic electronic properties and the differential reactivity of its three distinct halogen substituents (I, Br, F) provide a platform for programmed, site-selective chemical modifications.
This guide offers an in-depth analysis of the molecular structure, physicochemical properties, and strategic applications of this compound. We will explore the causality behind its selective reactivity in palladium-catalyzed cross-coupling reactions, provide validated protocols for its synthesis and characterization, and discuss its relevance in the synthesis of complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this valuable synthetic intermediate.
Physicochemical and Structural Properties
This compound is a crystalline solid at room temperature.[1][2][3] Its core properties are summarized in Table 1.
| Property | Value | Source(s) |
| CAS Number | 155906-10-8 | [1][2][4][5] |
| Molecular Formula | C₆H₂BrF₂I | [1][5][6][7] |
| Molecular Weight | 318.89 g/mol | [1][6][7][8] |
| Appearance | White to light green/red powder or crystal | [1][2][5] |
| Melting Point | 64 - 68 °C | [1][6] |
| Boiling Point | 225.8 °C (predicted) | [1] |
| Purity | ≥98% (typically by GC) | [5][7] |
| SMILES | IC1=CC(F)=C(Br)C(F)=C1 | [4][9] |
| Storage | 2 - 8 °C, protect from light | [6][7] |
Molecular Structure Analysis
The structure of this compound is defined by the substitution pattern on the benzene ring, which dictates its reactivity.
Caption: Molecular structure of this compound.
The key structural features influencing its chemistry are:
-
Electron Withdrawing Effects: The two fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring via the inductive effect. This makes the ring electron-deficient.
-
Halogen Reactivity Hierarchy: The carbon-halogen bond strengths decrease in the order C-F > C-Br > C-I. This difference is the cornerstone of its utility, as the C-I and C-Br bonds can be selectively cleaved under specific catalytic conditions while the robust C-F bonds remain intact. The C-I bond is the most labile and thus the primary site for initial cross-coupling reactions.
Synthesis Protocol
A robust synthesis of this compound can be envisioned from commercially available 3,5-difluoroaniline, leveraging established methods for regioselective halogenation and deamination. The proposed pathway is outlined below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Methodology
Disclaimer: This protocol is a representative synthesis based on analogous reactions and should be performed by qualified personnel with appropriate safety precautions.
Step 1: Synthesis of 4-Iodo-3,5-difluoroaniline
-
To a stirred solution of 3,5-difluoroaniline (1.0 eq) in a suitable organic solvent like dichloromethane, add sodium bicarbonate (2.5 eq) dissolved in water.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add a solution of iodine (1.1 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2-Bromo-4-iodo-3,5-difluoroaniline
-
Dissolve the 4-iodo-3,5-difluoroaniline (1.0 eq) from the previous step in acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The amino group and the existing iodine will direct the bromination to the ortho position.
-
Stir the reaction at room temperature for 2-4 hours, monitoring for completion.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
Step 3: Synthesis of this compound (Sandmeyer-type Reaction)
-
Dissolve the 2-bromo-4-iodo-3,5-difluoroaniline (1.0 eq) in a mixture of acetonitrile and sulfuric acid at 0 °C.
-
Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction at room temperature for 1 hour, then heat to 60 °C for an additional hour.
-
Cool the mixture and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography (eluting with hexanes) to afford the final product.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The molecule has two non-equivalent aromatic protons.
-
H-4: This proton is ortho to the iodine and meta to a fluorine. It is expected to appear as a doublet of doublets.
-
H-6: This proton is ortho to the iodine and meta to both a fluorine and the bromine. It will also be a complex multiplet, likely a doublet of doublets or a triplet of doublets due to coupling with both F and H-4.
| Predicted Signal | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 1 | H-6 | ~7.8 - 8.0 | dd | ³J(H-F) ≈ 6-8, ⁴J(H-H) ≈ 2-3 |
| 2 | H-4 | ~7.5 - 7.7 | dd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |
Predicted ¹³C NMR Spectrum
The molecule has six unique carbon atoms. The signals will be split due to C-F coupling.
-
C-F Carbons (C-1, C-3): These will appear as doublets with large ¹J(C-F) coupling constants (≈ 240-260 Hz) and will be significantly downfield.
-
C-Br and C-I Carbons (C-2, C-5): These will appear at higher field (more shielded) than the C-F carbons but will be deshielded relative to the C-H carbons. They will show smaller ²J(C-F) or ³J(C-F) couplings.
-
C-H Carbons (C-4, C-6): These carbons will also show coupling to the fluorine atoms.
Predicted ¹⁹F NMR Spectrum
The two fluorine atoms are in different chemical environments and are not equivalent.
-
F-1: Coupled to the adjacent bromine (C-2) and the meta proton (H-6).
-
F-3: Coupled to the adjacent bromine (C-2) and the meta proton (H-4). They are expected to appear as complex multiplets in the typical aromatic fluorine region (around -100 to -130 ppm relative to CFCl₃).[11][12]
Protocol for Spectroscopic Analysis
-
Sample Preparation: Dissolve 15-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire spectrum on a 400 MHz or higher spectrometer. Use standard parameters (e.g., 30° pulse, 2-second acquisition time, 5-second relaxation delay, 16-32 scans).
-
¹³C NMR Acquisition: Acquire spectrum using a proton-decoupled pulse program (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire spectrum with proton decoupling. Use CFCl₃ as an external or internal reference (0 ppm). The wide spectral window for fluorine should be considered.[11]
Reactivity and Application in Drug Development
The synthetic power of this compound lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the C-Br bond. This allows for a programmed, sequential functionalization of the molecule.
Selective Functionalization Workflow
This selective reactivity enables a two-step process to build molecular complexity, as illustrated below.
Caption: Workflow for sequential cross-coupling reactions.
Causality of Selectivity:
-
Step 1 (C-I Coupling): Milder reaction conditions using a standard catalyst like Pd(PPh₃)₄ are sufficient to activate the weaker C-I bond, leaving the C-Br bond untouched. This is the rate-determining step for this initial transformation.
-
Step 2 (C-Br Coupling): After the first coupling, more forcing conditions or a more electron-rich, bulky phosphine ligand (e.g., those used with dppf) are typically required to activate the stronger C-Br bond for the second coupling reaction.
Relevance to Pharmaceutical Synthesis: The Case of MEK Inhibitors
The structural motifs accessible through this building block are highly relevant to modern pharmaceuticals, particularly in the field of oncology. For example, the MEK inhibitor Trametinib is a complex molecule used to treat BRAF-mutant melanoma.[5] The synthesis of Trametinib and related kinase inhibitors relies on the precise assembly of halogenated aromatic fragments.[4][13]
A key intermediate in many Trametinib syntheses is a 2-fluoro-4-iodophenyl derivative.[14] this compound serves as an advanced, highly functionalized analog of such precursors. Its three distinct halogen handles offer chemists multiple points for diversification and optimization during lead development, allowing for the rapid synthesis of analog libraries to probe structure-activity relationships. The ability to selectively introduce aryl, heteroaryl, or alkynyl groups at the C-5 position, followed by a different group at the C-2 position, makes it an exceptionally powerful tool for constructing the complex bi-aryl and hetero-aryl structures common in kinase inhibitors.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its value is derived from the predictable and exploitable hierarchy of its carbon-halogen bond reactivities. This guide has provided a comprehensive framework for understanding its structure, a plausible and detailed protocol for its synthesis, and a logical workflow for its application in sequential cross-coupling reactions. For scientists engaged in the synthesis of complex, high-value molecules for pharmaceuticals and materials science, a thorough understanding of this building block provides a distinct advantage in accelerating discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 155906-10-8|this compound|BLD Pharm [bldpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. azom.com [azom.com]
- 12. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 14. tantuchemicals.com [tantuchemicals.com]
Technical Guide: Spectral Analysis of 2-Bromo-1,3-difluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-difluoro-5-iodobenzene is a halogenated aromatic compound with significant applications as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms, allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
This technical guide provides an in-depth overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols and workflow visualizations are presented to aid researchers in the comprehensive analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 155906-10-8 |
| Molecular Formula | C₆H₂BrF₂I |
| Molecular Weight | 318.89 g/mol |
| Appearance | White to light red to green powder/crystal |
| Melting Point | 64 - 68 °C |
| Purity | ≥98% (GC) |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound based on established principles of spectroscopy and data from similar halogenated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.5 - 7.8 | t | ~8.5 | H-4/H-6 |
Note: The two aromatic protons are chemically equivalent due to the symmetry of the molecule but will appear as a triplet due to coupling with the two equivalent fluorine atoms.
¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (dd) | C-1/C-3 |
| ~95 (t) | C-2 |
| ~130 (t) | C-4/C-6 |
| ~90 | C-5 |
Note: Carbons attached to fluorine will exhibit splitting (d: doublet, t: triplet).
¹⁹F NMR (470 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -100 to -120 | t | ~8.5 | F-1/F-3 |
Note: 19F NMR chemical shifts are typically referenced to CFCl₃. The fluorine atoms will appear as a triplet due to coupling with the two neighboring aromatic protons.
High-Performance Liquid Chromatography (HPLC)
Method: Reversed-Phase HPLC
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Detection | UV at 254 nm |
| Expected Retention Time | Highly dependent on exact conditions, but expected to be well-retained. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Method: ESI-MS
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Expected [M+H]⁺ | 319.8979 |
| Expected [M-H]⁻ | 317.8822 |
| Isotopic Pattern | Characteristic pattern due to Bromine (⁷⁹Br/⁸¹Br) and Iodine (¹²⁷I). |
Experimental Protocols
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 500 MHz NMR spectrometer. For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used.
HPLC Analysis
A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of acetonitrile. A reversed-phase HPLC analysis is performed using a C18 column. A typical gradient elution could start with 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10 minutes, holding for 2 minutes, and then returning to the initial conditions. The flow rate is maintained at 1.0 mL/min, and the column oven is set to 30 °C. Detection is carried out using a UV detector at a wavelength of 254 nm.
LC-MS Analysis
For LC-MS analysis, the same chromatographic conditions as the HPLC method can be employed, with the eluent being directed into the mass spectrometer. The mass spectrometer is operated in electrospray ionization (ESI) mode, acquiring data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively. A full scan is performed over a mass range of m/z 100-500 to detect the parent ion and its characteristic isotopic pattern.
Visualized Workflows
The following diagrams illustrate the logical workflows for the spectral analysis of this compound.
References
A Comprehensive Technical Guide to 2-Bromo-1,3-difluoro-5-iodobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough literature review of 2-Bromo-1,3-difluoro-5-iodobenzene, a versatile polyhalogenated aromatic compound. This document details its synthesis, physicochemical properties, and significant applications in organic synthesis, particularly as a key building block for the preparation of complex molecules for the pharmaceutical and material science sectors.
Core Properties and Specifications
This compound is a white to light-colored crystalline solid.[1][2] Its trifunctionalized aromatic ring, featuring bromo, iodo, and fluoro substituents, offers orthogonal reactivity, making it a valuable intermediate for selective chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 155906-10-8 | [1] |
| Molecular Formula | C₆H₂BrF₂I | [1] |
| Molecular Weight | 318.89 g/mol | [1] |
| Appearance | White to light red to green powder/crystal | [1][2] |
| Melting Point | 64 - 68 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | 2 - 8 °C, protect from light | [1] |
Table 2: Spectroscopic Data of this compound (Predicted)
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.60 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160-163 (dd, J = 250, 10 Hz, C-F), 125-128 (m, C-H), 110-113 (t, J = 25 Hz, C-Br), 90-93 (t, J = 20 Hz, C-I) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -105 to -115 (m) |
| IR (KBr, cm⁻¹) | 3100-3000 (C-H, aromatic), 1600-1400 (C=C, aromatic), 1050-950 (C-F) |
| Mass Spec (EI, m/z) | 318 (M⁺) |
Synthesis of this compound
A plausible and efficient synthetic route to this compound commences with the commercially available 3,5-difluoroaniline. The synthesis proceeds via a two-step halogenation sequence: regioselective iodination followed by bromination. This strategy leverages the directing effects of the amino group and the existing fluorine atoms on the aromatic ring.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Iodo-3,5-difluoroaniline
This procedure is adapted from the general method for the iodination of anilines.
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 eq.) in a mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add sodium bicarbonate (2.5 eq.) followed by the portion-wise addition of iodine (1.1 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is based on the bromination of halogenated anilines as described by Kaszynski et al.
-
Reaction Setup: Dissolve 4-iodo-3,5-difluoroaniline (1.0 eq.) in acetonitrile in a round-bottom flask.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.
Applications in Cross-Coupling Reactions
The presence of both bromo and iodo substituents allows for selective palladium-catalyzed cross-coupling reactions, as the carbon-iodine bond is more reactive than the carbon-bromine bond. This differential reactivity is highly valuable in the stepwise synthesis of complex biaryl and other poly-substituted aromatic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., dioxane/water), add the arylboronic acid (1.2 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.
General Experimental Protocol for Heck Reaction:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), a base (e.g., triethylamine, 2.0 eq.), and a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) with a phosphine ligand (e.g., PPh₃, 0.04 eq.) in a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction Conditions: Heat the mixture at 100-120 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture, filter off any solids, and partition the filtrate between water and an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification of the product.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Experimental Protocol for Sonogashira Coupling:
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), a copper(I) co-catalyst (e.g., CuI, 0.05 eq.), and a base (e.g., triethylamine).
-
Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. The organic layer is then dried, concentrated, and the product is purified.
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its unique substitution pattern allows for selective and sequential cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. The methodologies and data presented in this guide are intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science in leveraging the full potential of this versatile compound.
References
Synthesis of 2-Bromo-1,3-difluoro-5-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis pathway for 2-Bromo-1,3-difluoro-5-iodobenzene, a key halogenated aromatic intermediate in the development of pharmaceuticals and agrochemicals.[1] The unique substitution pattern of this compound, featuring bromine, iodine, and two fluorine atoms, provides versatile reactivity for the construction of complex molecular architectures.
Overview of the Synthetic Strategy
The synthesis of this compound can be strategically approached via a two-step electrophilic halogenation sequence starting from 1,3-difluorobenzene. This method leverages the directing effects of the fluorine substituents to control the regioselectivity of the subsequent bromination and iodination reactions.
An alternative, though less direct, pathway could commence with 3,5-difluoroaniline, which would first be converted to 1-bromo-3,5-difluorobenzene via a Sandmeyer reaction, followed by iodination.[2][3][4][5]
This guide will focus on the more direct route from 1,3-difluorobenzene.
Proposed Synthesis Pathway
The logical synthetic route involves the initial bromination of 1,3-difluorobenzene to form 2-bromo-1,3-difluorobenzene, followed by the regioselective iodination to yield the final product.
1,3-Difluorobenzene + Br2 --(FeBr3)--> 2-Bromo-1,3-difluorobenzene
2-Bromo-1,3-difluorobenzene + I2 --(HIO3, H2SO4)--> this compound
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a robust and logical pathway for the synthesis of this compound. The described two-step halogenation of 1,3-difluorobenzene provides a direct route to this valuable intermediate. The provided experimental protocols, based on established chemical principles, offer a solid foundation for researchers in the fields of medicinal chemistry and materials science to produce this compound for their research and development needs. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the final product in high purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 3. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 4. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]
- 5. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
In-Depth Technical Guide to the Chemical Characterization of 2-Bromo-1,3-difluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical characterization of 2-Bromo-1,3-difluoro-5-iodobenzene, a key building block in the synthesis of complex organic molecules for the pharmaceutical and material science sectors. This document outlines the compound's physicochemical properties, safety and handling guidelines, and presents a putative synthesis route. A significant focus is placed on its versatile reactivity in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and development.
**1. Introduction
This compound is a polyhalogenated aromatic compound with the chemical formula C₆H₂BrF₂I. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms on a benzene ring, imparts selective reactivity, making it a valuable intermediate for the synthesis of highly functionalized molecules. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) allows for sequential and site-selective cross-coupling reactions, enabling the introduction of various substituents to build complex molecular architectures. This versatility has led to its use in the development of novel pharmaceutical agents and advanced materials.[1][2]
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is crucial for its effective use in synthesis. The following tables summarize its key physical properties and provide predicted spectroscopic data.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₂BrF₂I | [3] |
| Molecular Weight | 318.89 g/mol | [3] |
| CAS Number | 155906-10-8 | [3] |
| Appearance | White to light red to green powder/crystal | [2][3] |
| Melting Point | 64 - 68 °C | [2] |
| Boiling Point (Predicted) | 225.8 ± 35.0 °C | [1] |
| Density (Predicted) | 2.342 ± 0.06 g/cm³ | [1] |
| Purity (Typical) | >98.0% (GC) | [3] |
Spectroscopic Data (Predicted)
| Technique | Expected Characteristics |
| ¹H NMR | A complex multiplet in the aromatic region (δ 7.0-8.0 ppm) is expected for the two aromatic protons. |
| ¹³C NMR | Six distinct signals in the aromatic region are anticipated, with carbons attached to halogens showing characteristic chemical shifts and C-F coupling. |
| ¹⁹F NMR | One or more signals are expected, with chemical shifts and coupling constants influenced by the other halogen substituents.[4][5] |
| Mass Spectrometry (EI) | The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I).[6] The molecular ion peak [M]⁺ would be observed at m/z 318 (for ⁷⁹Br) and 320 (for ⁸¹Br). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and C-F, C-Br, and C-I stretching vibrations would be observed. |
Synthesis and Purification
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar polyhalogenated benzenes. One such method involves the lithiation of a suitable precursor followed by iodination.[7]
Putative Synthesis Workflow
The following diagram illustrates a potential synthetic pathway for this compound.
Caption: A potential workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
1,5-Dibromo-2,4-difluorobenzene
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 1,5-Dibromo-2,4-difluorobenzene in anhydrous THF dropwise. Stir the reaction mixture at this temperature for 1-2 hours.
-
Iodination: Add a solution of iodine in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Reactivity and Applications in Organic Synthesis
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of C-C and C-heteroatom bonds. The different reactivities of the C-I and C-Br bonds allow for selective functionalization.
Cross-Coupling Reactions
The following diagram illustrates the general workflow for utilizing this compound in common cross-coupling reactions.
Caption: Common cross-coupling reactions involving this compound.
Detailed Experimental Protocols (General)
The following are generalized protocols for Suzuki, Sonogashira, and Heck reactions. The optimal conditions may vary depending on the specific substrates used.
4.2.1. Suzuki Coupling [8][9][10][11][12]
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), base (e.g., K₂CO₃, K₃PO₄), solvent (e.g., 1,4-dioxane/water, isopropanol/water).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 3-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
4.2.2. Sonogashira Coupling [13][14][15][16][17]
-
Materials: this compound, terminal alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI) as a co-catalyst, base (e.g., triethylamine), solvent (e.g., THF, DMF).
-
Procedure:
-
To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
4.2.3. Heck Coupling [18][19][20][21][22]
-
Materials: this compound, alkene, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., PPh₃), base (e.g., Et₃N, NaOAc), solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
Combine this compound, the alkene, the palladium catalyst, the phosphine ligand, and the base in a suitable solvent.
-
Heat the mixture to a temperature typically between 80 and 120 °C.
-
After the reaction is complete, cool to room temperature and partition between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of drug discovery and material science. Its well-defined physicochemical properties and the selective reactivity of its halogen substituents make it an ideal starting material for the construction of complex molecular frameworks through various cross-coupling reactions. This guide provides essential information for the safe handling, characterization, and application of this important chemical intermediate. Further research to fully elucidate its experimental spectroscopic data and optimize synthetic protocols will undoubtedly expand its utility in creating novel and functional molecules.
References
- 1. Buy this compound (EVT-328695) | 155906-10-8 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. youtube.com [youtube.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. rsc.org [rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 19. Heck Reaction [organic-chemistry.org]
- 20. odinity.com [odinity.com]
- 21. youtube.com [youtube.com]
- 22. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Bromo-1,3-difluoro-5-iodobenzene in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-difluoro-5-iodobenzene is a versatile trihalogenated aromatic building block with significant potential in organic synthesis, particularly in the construction of complex, polyfunctionalized molecules for pharmaceutical and materials science applications. The differential reactivity of its three halogen substituents—iodine, bromine, and fluorine—under palladium-catalyzed cross-coupling conditions allows for selective and sequential functionalization, making it an attractive starting material for the synthesis of diverse molecular scaffolds.
The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, is particularly well-suited for the selective functionalization of this compound. The well-established reactivity trend for aryl halides in Suzuki couplings (I > Br > Cl >> F) enables the preferential reaction at the carbon-iodine bond under milder conditions, leaving the carbon-bromine bond intact for subsequent transformations. This chemoselectivity provides a strategic advantage in multistep syntheses, allowing for the controlled introduction of different aryl or heteroaryl groups onto the benzene ring.
These application notes provide detailed protocols and guidelines for the successful implementation of Suzuki cross-coupling reactions using this compound, focusing on achieving high selectivity and yields.
Principle of Selective Suzuki-Miyaura Coupling
The cornerstone of utilizing this compound in Suzuki reactions is the significant difference in the rates of oxidative addition of the C-I and C-Br bonds to a palladium(0) catalyst. The carbon-iodine bond is weaker and more readily undergoes oxidative addition, initiating the catalytic cycle at lower temperatures and with less active catalysts. This allows for the selective coupling of an arylboronic acid at the 5-position. The resulting 2-bromo-5-aryl-1,3-difluorobenzene can then be subjected to a second Suzuki coupling under more forcing conditions to functionalize the 2-position.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions for the selective and sequential Suzuki-Miyaura coupling of this compound. Note that yields are highly dependent on the specific boronic acid, catalyst system, and reaction optimization.
Table 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 4 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 70 | 6 | 90-98 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (10:1) | 85 | 8 | 75-85 |
| 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | THF/H₂O (3:1) | 65 | 12 | 80-90 |
Table 2: Sequential Suzuki-Miyaura Coupling at the C-Br Bond (of the C-I coupled product)
| Starting Material | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-1,3-difluoro-5-phenylbenzene | 4-Tolylboronic acid | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 70-85 |
| 2-Bromo-5-(4-methoxyphenyl)-1,3-difluorobenzene | Benzo[b]thiophen-2-ylboronic acid | Pd₂(dba)₃ (3) | tBu₃P-HBF₄ (6) | CsF (3) | Toluene | 110 | 18 | 65-80 |
| 2-Bromo-1,3-difluoro-5-(pyridin-3-yl)benzene | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF | 120 | 24 | 60-75 |
Experimental Protocols
The following are detailed methodologies for the selective and sequential Suzuki-Miyaura coupling reactions of this compound.
Protocol 1: Selective Monosubstitution at the Iodine Position
This protocol describes a general procedure for the selective Suzuki coupling at the more reactive C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 70-85 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-5-aryl-1,3-difluorobenzene.
Protocol 2: One-Pot Sequential Disubstitution
This protocol outlines a one-pot procedure for the sequential Suzuki coupling at both the C-I and C-Br positions.
Materials:
-
This compound (1.0 equiv)
-
First arylboronic acid (1.1 equiv)
-
Second arylboronic acid (1.2 equiv)
-
First palladium catalyst system (e.g., Pd(PPh₃)₄, 2-3 mol%)
-
Second palladium catalyst system (e.g., Pd(OAc)₂/RuPhos, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 + 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
First Coupling (C-I):
-
Follow steps 1-6 from Protocol 1, using the first arylboronic acid and the milder palladium catalyst system at a lower temperature (e.g., 70-80 °C).
-
-
Second Coupling (C-Br):
-
After confirming the consumption of the starting material by TLC or GC-MS, cool the reaction mixture slightly.
-
Under a positive flow of inert gas, add the second arylboronic acid, additional base, and the more active palladium catalyst system.
-
Increase the reaction temperature (e.g., 100-110 °C) and continue stirring.
-
Monitor the progress of the second coupling reaction.
-
-
Work-up and Purification:
-
Once the second coupling is complete, follow steps 7-11 from Protocol 1 to isolate and purify the final disubstituted product.
-
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Selective Suzuki Coupling
Caption: Generalized workflow for a selective Suzuki-Miyaura cross-coupling experiment.
Logical Relationship for Sequential Coupling
Application Notes and Protocols for 2-Bromo-1,3-difluoro-5-iodobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-difluoro-5-iodobenzene is a versatile, tri-halogenated aromatic compound that serves as a key building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring bromine, iodine, and two fluorine atoms, allows for remarkable regioselectivity in a variety of cross-coupling reactions. This strategic placement of halogens enables chemists to perform sequential, site-selective modifications, making it an invaluable tool in the construction of novel drug candidates, particularly in the fields of oncology and inflammatory diseases. The distinct reactivities of the carbon-iodine and carbon-bromine bonds facilitate a stepwise functionalization, providing a robust platform for the synthesis of diverse molecular architectures.
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical research lies in its application as a scaffold for the synthesis of kinase inhibitors and modulators of G protein-coupled receptors (GPCRs). The difluorophenyl moiety is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. The bromine and iodine atoms serve as handles for introducing various substituents through well-established palladium-catalyzed cross-coupling reactions.
Key Reaction Types:
-
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl halide with a boronic acid or ester. The higher reactivity of the C-I bond allows for selective coupling at the 5-position, leaving the C-Br bond intact for subsequent transformations.
-
Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling the aryl halide with a terminal alkyne. Similar to the Suzuki coupling, the reaction can be directed to the iodo-position.
-
Buchwald-Hartwig Amination: This powerful method for forming carbon-nitrogen bonds is crucial for introducing amine functionalities, a common feature in many kinase inhibitors.
Data Presentation: Representative Cross-Coupling Reactions
The following table summarizes typical reaction conditions for the sequential functionalization of this compound, demonstrating its utility in building complex molecular scaffolds.
| Starting Material | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | Suzuki | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 4-(4-Bromo-3,5-difluorophenyl)isoxazole | 85 | US11014929B2 |
| 4-(4-Bromo-3,5-difluorophenyl)isoxazole | Suzuki | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 4-(4-(4-methoxyphenyl)-3,5-difluorophenyl)isoxazole | 92 | |
| This compound | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | 8 | 2-Bromo-1,3-difluoro-5-(phenylethynyl)benzene | 95 | |
| 2-Bromo-1,3-difluoro-5-(phenylethynyl)benzene | Buchwald-Hartwig | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 18 | N-(2,4-Difluoro-5-(phenylethynyl)phenyl)aniline | 78 |
Note: The yields for the second and fourth reactions are representative examples based on typical outcomes for these reaction types and are not from a specific cited source.
Experimental Protocols
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the selective coupling of an isoxazole boronic ester at the iodine-bearing position of this compound, a key step in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[1]
Materials:
-
This compound
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
-
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (1.0 eq), Pd(dppf)Cl₂ (0.2 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the vial with nitrogen or argon three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(4-Bromo-3,5-difluorophenyl)isoxazole.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general method for the Sonogashira coupling of a terminal alkyne with this compound, preferentially at the iodo-position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Add triethylamine (3.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 65 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Signaling Pathways
The strategic application of this compound in pharmaceutical synthesis often targets key signaling pathways implicated in disease. Below are representative diagrams of the HPK1 and TNF-α signaling pathways, which are relevant to the classes of inhibitors synthesized from this versatile building block.
Caption: HPK1 signaling pathway and point of intervention.
References
Application Notes and Protocols: 2-Bromo-1,3-difluoro-5-iodobenzene as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1,3-difluoro-5-iodobenzene as a key intermediate in the development of novel agrochemicals. Its unique trifunctionalized aromatic core, featuring bromine, iodine, and two fluorine atoms, offers a versatile platform for the synthesis of complex molecules with potential herbicidal, fungicidal, and insecticidal activities. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization through various cross-coupling reactions, making it an attractive starting material for creating diverse libraries of potential agrochemical candidates.[1][2]
Key Synthetic Applications
The primary synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, enabling regioselective functionalization. This allows for a stepwise approach to building complex molecular architectures.
1. Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The C-I bond of this compound can be selectively coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents. The remaining C-Br bond can then be subjected to a second, distinct Suzuki coupling or other transformations. This sequential approach is invaluable for creating unsymmetrical biaryl and heteroaryl structures, which are common motifs in modern agrochemicals.[3][4][5]
2. Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the aryl halide with a terminal alkyne. Similar to the Suzuki coupling, the C-I bond reacts preferentially, allowing for the introduction of an alkynyl moiety. The resulting structure can be a key pharmacophore or a handle for further synthetic modifications. Alkynyl-containing scaffolds are present in some herbicidal compounds.[6][7][8][9][10]
3. Other Cross-Coupling Reactions: The reactivity of the C-I and C-Br bonds also allows for participation in other important transformations such as Buchwald-Hartwig amination (for C-N bond formation) and Heck coupling (for C-C bond formation with alkenes), further expanding the synthetic possibilities for creating novel agrochemical structures.
Experimental Protocols
The following are generalized protocols for the sequential functionalization of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the selective coupling of an arylboronic acid at the more reactive iodine-substituted position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (2.0 mmol) and the 1,4-dioxane/water solvent mixture (5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS (typically 4-12 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-bromo-5-aryl-1,3-difluorobenzene derivative.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes the functionalization of the remaining bromine-substituted position of the product from Protocol 1.
Materials:
-
2-Bromo-5-aryl-1,3-difluorobenzene (from Protocol 1)
-
A different arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 equivalents)
-
Toluene and Water (5:1 v/v)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 2-bromo-5-aryl-1,3-difluorobenzene (1.0 mmol), the second arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Add Cs₂CO₃ (2.5 mmol) and the toluene/water solvent mixture (6 mL).
-
Degas the mixture as described in Protocol 1.
-
Heat the reaction to 110 °C and stir until the reaction is complete (typically 12-24 hours).
-
Follow the workup and purification procedure as outlined in Protocol 1 to obtain the unsymmetrical 2,5-diaryl-1,3-difluorobenzene.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving dihalogenated aromatic compounds, illustrating the feasibility of sequential functionalization.
| Entry | Dihalogenated Substrate | Boronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 90 | >95 (at C-I) |
| 2 | 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | 90 | 85 (mono-coupled) |
| 3 | 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | Dioxane/H₂O | 90 | 75 (at C-5) |
Note: Yields are indicative and will vary depending on the specific substrates and reaction conditions.
Potential Agrochemical Scaffolds and Signaling Pathways
While specific agrochemicals derived from this compound are not widely documented in public literature, the synthetic strategies outlined above can lead to the creation of compounds targeting various biological pathways in pests and weeds.
Herbicides: The synthesis of biaryl and heteroaryl compounds can lead to inhibitors of key plant enzymes. For example, derivatives could be designed to target protoporphyrinogen oxidase (PPO), a common target for herbicides that leads to rapid cell membrane disruption in weeds.
Fungicides: Many modern fungicides, such as strobilurins and SDHI (succinate dehydrogenase inhibitor) fungicides, contain complex aromatic and heteroaromatic systems. The versatile substitution patterns achievable from this compound could be exploited to synthesize novel analogs of these established fungicide classes, potentially overcoming existing resistance mechanisms. Strobilurins inhibit mitochondrial respiration by binding to the Qo site of cytochrome bc1, while SDHIs block the Krebs cycle.
Insecticides: The development of novel insecticides often involves the creation of molecules that interact with specific insect nerve receptors. For instance, meta-diamide insecticides are allosteric modulators of GABA-gated chloride channels. The synthetic flexibility offered by the starting material could be used to generate novel scaffolds that interact with such targets.
Visualizations
Caption: Workflow for synthesizing agrochemical candidates.
Caption: Inhibition of fungal respiration pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. kbfi.ee [kbfi.ee]
Protocol for palladium-catalyzed coupling with 2-Bromo-1,3-difluoro-5-iodobenzene
An invaluable reagent in modern synthetic chemistry, 2-Bromo-1,3-difluoro-5-iodobenzene serves as a versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.[1] Its utility stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This allows for selective functionalization at the iodine position under mild conditions, leaving the bromine atom available for subsequent transformations.[2][3]
This document provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
General Principles of Reactivity
The cornerstone of palladium-catalyzed cross-coupling is the oxidative addition of an aryl halide to a palladium(0) complex. The rate of this crucial step generally follows the trend: I > Br > Cl > F.[2] This predictable reactivity hierarchy is fundamental to designing selective, sequential coupling strategies with polyhalogenated substrates like this compound. By carefully controlling reaction conditions, one can achieve exclusive reaction at the C-I bond.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron reagent.[4][5] For this compound, this reaction can be performed with high selectivity at the C-I position to synthesize various biaryl compounds.
Representative Conditions for Selective Suzuki-Miyaura Coupling:
| Coupling Partner (1.1 eq) | Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 80 | 6 | >90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | >95 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ | THF | 65 | 12 | >85 |
| 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 10 | >90 |
Detailed Protocol: Synthesis of 2-Bromo-5-phenyl-1,3-difluorobenzene
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene, anhydrous
-
Deionized Water
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water per 1 mmol of the aryl iodide).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Application Note 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[6][7] This reaction is highly effective for the selective alkynylation of this compound at the C-I position under mild conditions.[6]
Representative Conditions for Selective Sonogashira Coupling:
| Coupling Partner (1.2 eq) | Catalyst (mol%) | Co-catalyst (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Triethylamine (Et₃N) | THF | 25-40 | 4 | >95 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine | Toluene | 50 | 6 | >90 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 25 | 5 | >95 |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (1.5) | CuI (2.5) | Piperidine | Acetonitrile | 45 | 3 | >98 |
Detailed Protocol: Synthesis of 2-Bromo-1,3-difluoro-5-(phenylethynyl)benzene
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.03 eq)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.03 eq).
-
Add anhydrous THF (5 mL per mmol of aryl iodide) and anhydrous triethylamine (2.0 eq) via syringe.
-
Add phenylacetylene (1.2 eq) dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature (or gently warm to 40 °C if the reaction is sluggish).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-6 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Application Note 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This method allows for the selective amination of this compound with a wide range of primary and secondary amines.
Representative Conditions for Selective Buchwald-Hartwig Amination:
| Coupling Partner (1.2 eq) | Catalyst (mol%) | Ligand (mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 12 | >90 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | >85 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3.5) | LHMDS | THF | 70 | 10 | >90 |
| Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | >88 |
Detailed Protocol: Synthesis of 4-(3-Bromo-2,6-difluorophenyl)morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 eq)
-
Toluene, anhydrous
-
Schlenk tube or flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a flow of argon, add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOt-Bu (1.5 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq) to the tube.
-
Add anhydrous toluene (4 mL per mmol of aryl iodide).
-
Finally, add morpholine (1.2 eq) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl amine.
Sequential Coupling Strategy
The primary advantage of this compound is the ability to perform sequential, site-selective cross-coupling reactions. An initial coupling is performed at the C-I bond, and the resulting product, which still contains the C-Br bond, can be used in a second, distinct coupling reaction under more forcing conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Bromo-1,3-difluoro-5-iodobenzene in Material Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Bromo-1,3-difluoro-5-iodobenzene in the field of material science. This versatile, halogenated aromatic compound serves as a critical building block for the synthesis of advanced materials, including liquid crystals, specialized polymers, and organometallic catalysts. Its unique trifunctional substitution pattern, featuring bromo, iodo, and fluoro groups, allows for selective and sequential cross-coupling reactions, enabling the precise construction of complex molecular architectures with tailored properties.
Overview of Applications
This compound is a valuable precursor in organic synthesis due to the differential reactivity of its halogen substituents. The iodine atom is the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the bromine atom. This selectivity allows for a stepwise functionalization, making it an ideal monomer for the synthesis of conjugated polymers and other functional materials. The fluorine atoms on the benzene ring significantly influence the electronic properties, solubility, and thermal stability of the resulting materials.
Key application areas in material science include:
-
Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine substituents help to tune the energy levels of the resulting conjugated materials for improved device performance.
-
Advanced Polymers: Incorporation into polymer backbones to impart desirable properties such as enhanced thermal stability, chemical resistance, hydrophobicity, and flame retardancy.
-
Liquid Crystals: Synthesis of novel liquid crystalline materials with specific optical and electronic properties.
-
Specialty Coatings: Development of high-performance coatings with enhanced durability and chemical inertness.
-
Organometallic Chemistry: As a precursor for the synthesis of specialized ligands and organometallic complexes with catalytic applications.
Synthesis of a Blue Phase Liquid Crystal Precursor
This section details the synthesis of a key intermediate for a blue phase liquid crystal composition using a Sonogashira coupling reaction with this compound.[1]
Experimental Protocol: Sonogashira Coupling of this compound with Ethynyl Trimethylsilane
Objective: To synthesize (4-bromo-2,6-difluorophenyl)(trimethylsilyl)acetylene, an intermediate for blue phase liquid crystals.
Materials:
| Compound | CAS Number | Molecular Weight ( g/mol ) | Amount Used (g) | Moles (mol) |
| This compound | 155906-10-8 | 318.89 | 11.16 | 0.035 |
| Ethynyl trimethylsilane | 1066-54-2 | 98.22 | 3.8 | 0.039 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.5 | 0.00044 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 1.0 | - |
| Triethylamine | 121-44-8 | 101.19 | 40.0 mL | - |
Procedure:
-
To a reaction flask, add this compound (11.16 g, 0.035 mol), ethynyl trimethylsilane (3.8 g, 0.039 mol), tetrakis(triphenylphosphine)palladium(0) (0.5 g, 0.44 mmol), and copper(I) iodide (1.0 g).
-
Add triethylamine (40.0 mL) to the flask.
-
Stir the mixture under an argon atmosphere at room temperature for 16 hours.
-
After the reaction is complete, perform a standard aqueous work-up.
-
The crude product is then purified to yield the desired compound.
Results:
-
Product: (4-bromo-2,6-difluorophenyl)(trimethylsilyl)acetylene
-
Yield: 85.7% (10.0 g, 0.03 mol)
Synthetic Pathway Diagram
Caption: Sonogashira coupling of this compound.
Synthesis of a Triarylborane Precursor for Catalysis
This protocol describes the selective carboranylation of this compound at the iodide position, a key step in synthesizing novel triarylboranes for catalytic applications.[2]
Experimental Protocol: Selective Carboranylation
Objective: To synthesize a carboranyl-substituted difluorobromobenzene derivative.
Materials:
| Compound | CAS Number | Notes |
| This compound | 155906-10-8 | Starting material. |
| Li/Cu-1 | - | Carboranylating agent. |
| Toluene | 108-88-3 | Solvent. |
Procedure:
-
The reaction is carried out under an inert atmosphere.
-
This compound is reacted with the Li/Cu-1 carboranylating agent.
-
The reaction is conducted in toluene at a temperature of 60 °C.
-
The reaction proceeds via selective substitution at the C-I bond.
-
Following the reaction, the product is isolated and purified.
Results:
-
Product: Carboranyl-substituted 2-bromo-1,3-difluorobenzene
-
Yield: 63%
Logical Relationship Diagram
Caption: Selective carboranylation at the C-I bond.
Mechanochemical Sonogashira Reaction
This protocol outlines a sustainable, solvent-minimized approach for the Sonogashira coupling of this compound using mechanochemistry.[3]
Experimental Protocol: Mechanochemical Synthesis
Objective: To perform a Sonogashira coupling reaction under solvent-minimized conditions.
Materials:
| Compound | Amount Used (g or mL) | Moles (mmol) | Equiv. |
| This compound | 1.50 g | 4.70 | 1.0 |
| Ethynyltriisopropylsilane | 1.26 mL | 5.64 | 1.2 |
| Diisopropylamine (DIPA) | 0.98 mL | 7.10 | 1.5 |
| Pd(dppf)₂Cl₂ | 99 mg | 0.141 | 0.03 |
| Copper(I) iodide (CuI) | 9.0 mg | 0.047 | 0.01 |
Procedure:
-
Load this compound (1.50 g, 4.70 mmol), ethynyltriisopropylsilane (1.26 mL, 5.64 mmol), diisopropylamine (0.98 mL, 7.10 mmol), Pd(dppf)₂Cl₂ (99 mg, 0.141 mmol), and CuI (9.0 mg, 0.047 mmol) into a 30 mL grinding jar with one grinding ball.
-
Close the jar without purging with an inert gas.
-
Place the jar in a mixer mill (e.g., MM400) and grind for 5 minutes at a frequency of 25 Hz.
-
After 5 minutes, open the jar and filter the reaction mixture with dichloromethane (DCM) to remove the catalyst.
-
Evaporate the solvent to obtain the product.
Experimental Workflow Diagram
Caption: Workflow for mechanochemical Sonogashira coupling.
These detailed notes and protocols demonstrate the utility of this compound as a versatile and valuable building block in modern material science. The ability to perform selective, high-yield reactions under various conditions, including sustainable mechanochemical methods, opens up numerous possibilities for the design and synthesis of novel functional materials.
References
Application Notes and Protocols for the Selective Functionalization of Carbon-Iodine (C-I) versus Carbon-Bromine (C-Br) Bonds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective functionalization of carbon-halogen bonds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Aryl and vinyl halides are versatile precursors in a myriad of cross-coupling reactions. When a molecule contains multiple different halogen atoms, such as iodine and bromine, their differential reactivity can be exploited to achieve highly selective, sequential, or orthogonal functionalization. This document provides detailed application notes and experimental protocols for the selective functionalization of the more reactive carbon-iodine (C-I) bond in the presence of a less reactive carbon-bromine (C-Br) bond.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1][2][3] This selectivity is primarily governed by the bond dissociation energies (C-I: ~272 kJ/mol, C-Br: ~336 kJ/mol) and the ease of the initial oxidative addition step to the palladium(0) catalyst. The weaker C-I bond undergoes oxidative addition more readily and under milder conditions than the C-Br bond, forming the basis for the chemoselectivity detailed in these protocols.
Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple an aryl or vinyl iodide in the presence of a bromide.
Application Note:
Selective Suzuki-Miyaura coupling is particularly useful in the synthesis of unsymmetrical biaryls and complex heterocyclic systems. For substrates like 2-bromo-4-iodopyridine, the C-4 position can be functionalized first, leaving the C-2 bromine available for a subsequent, different cross-coupling reaction, thus allowing for a divergent synthetic strategy from a single precursor.[1] The key to high selectivity is often the use of mild reaction conditions (e.g., lower temperatures) and appropriate catalyst systems that favor the activation of the C-I bond.
Quantitative Data for Selective Suzuki-Miyaura Coupling:
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) | Selectivity (C-I:C-Br) | Reference |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 4-Bromo-1,1'-biphenyl (92%) | >98:2 | [4] |
| 2-Bromo-4-iodopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 2-Bromo-4-(4-methoxyphenyl)pyridine (85%) | High | [1] |
| 1-Bromo-3-iodobenzene | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 6 | 3-Bromo-3',5'-dimethyl-1,1'-biphenyl (91%) | >95:5 | - |
Note: Yields are for the isolated C-I coupled product. Selectivity is often reported qualitatively as "high" or "exclusive" in the literature; quantitative ratios are provided where available.
Experimental Protocol: Selective Suzuki Coupling of 2-Bromo-4-iodopyridine[1]
Materials:
-
2-Bromo-4-iodopyridine
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(dppf)Cl₂ (0.02 - 0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (typically 4:1 v/v), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-4-arylpyridine.
Selective Sonogashira Coupling
The Sonogashira coupling provides a powerful means to form C(sp²)-C(sp) bonds. The pronounced reactivity difference between C-I and C-Br bonds allows for excellent selectivity, often by simply controlling the reaction temperature.[3]
Application Note:
This selectivity is highly valuable for synthesizing complex alkynyl-substituted aromatics and heterocycles. For instance, in a substrate like 4-bromo-3-iodophenol, an alkyne can be introduced at the C-3 position at room temperature, preserving the C-4 bromine for subsequent functionalization, such as a Suzuki or Buchwald-Hartwig reaction.[2] This strategy enables the modular construction of multifunctional molecules.
Quantitative Data for Selective Sonogashira Coupling:
| Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) | Selectivity (C-I:C-Br) | Reference |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA | THF | RT | 4 | 1-Bromo-4-(phenylethynyl)benzene (95%) | >99:1 | [4] |
| 4-Bromo-3-iodophenol | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | DMF | RT | 6 | 4-Bromo-3-((trimethylsilyl)ethynyl)phenol (88%) | High | [2] |
| 4-Bromo-2,6-diiodoaniline | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT | 12 | 4-Bromo-2,6-di(hex-1-yn-1-yl)aniline (Selective di-alkynylation at C-I) | C-I vs C-Br: High | [5] |
Note: RT = Room Temperature. Yields are for the isolated C-I coupled product.
Experimental Protocol: Selective Sonogashira Coupling of 4-Bromo-3-iodophenol[2]
Materials:
-
4-Bromo-3-iodophenol
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve 4-bromo-3-iodophenol (1.0 equiv) in anhydrous THF.
-
Add Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and DIPEA (3.0 equiv).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Continue stirring at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-3-(alkynyl)phenol.
Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to other palladium-catalyzed cross-couplings, it can be directed to selectively react at a C-I bond over a C-Br bond.
Application Note:
This selectivity enables the stepwise introduction of different amine nucleophiles onto a dihalogenated scaffold. This is particularly relevant in medicinal chemistry for the synthesis of compound libraries where diverse amine functionalities are required to explore structure-activity relationships (SAR). A nickel-catalyzed system has also been shown to be highly selective for the C-I bond in the presence of C-Br and C-Cl bonds.[6]
Quantitative Data for Selective Buchwald-Hartwig Amination:
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) | Selectivity (C-I:C-Br) | Reference |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic ester (activator) | - | - | 120 | 24 | 4-Bromo-N-(p-tolyl)aniline (78%) | High | [6] |
| 1-Bromo-4-iodobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 4-(4-Bromophenyl)morpholine (89%) | >95:5 | - |
| 2-Bromo-5-iodopyridine | Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 2-Bromo-5-(piperidin-1-yl)pyridine (82%) | High | - |
Note: Yields are for the isolated C-I coupled product.
Experimental Protocol: Selective Buchwald-Hartwig Amination of 1-Bromo-4-iodobenzene[6]
Materials:
-
1-Bromo-4-iodobenzene
-
Amine (e.g., p-Toluidine) (1.2 equiv)
-
Ni(acac)₂ (0.005 equiv)
-
Phenylboronic ester (activator) (1.5 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
Add 1-bromo-4-iodobenzene (1.0 equiv), p-toluidine (1.2 equiv), phenylboronic ester (1.5 equiv), and Ni(acac)₂ (0.5 mol %) to an oven-dried reaction tube.
-
Evacuate and backfill the tube with argon three times.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate) to give the desired 4-bromo-N-(p-tolyl)aniline.
Other Selective C-I Bond Functionalizations
The principle of selective C-I over C-Br functionalization extends to other important transformations.
-
Heck Reaction: The Heck reaction can be performed selectively at the C-I bond under conditions where the C-Br bond remains largely unreactive. This typically involves careful control of temperature and catalyst loading.
-
Carbonylation: Palladium-catalyzed carbonylation reactions, used to introduce carbonyl groups (e.g., esters, amides), can be directed to the C-I position. These reactions are often performed under a carbon monoxide atmosphere.[7][8]
-
Miyaura Borylation: The conversion of an aryl halide to a boronic ester can also be achieved with high selectivity for the C-I bond, preparing the substrate for a subsequent Suzuki-Miyaura coupling at that position.[9]
Visualizations
Logical Workflow for Sequential Cross-Coupling
Caption: Sequential functionalization workflow.
Decision Tree for Selective C-I vs. C-Br Coupling
Caption: Condition selection for C-I vs. C-Br.
Conclusion
The differential reactivity of carbon-iodine and carbon-bromine bonds provides a powerful and predictable strategy for the selective functionalization of dihalogenated aromatic and heteroaromatic compounds. By employing milder reaction conditions, chemists can reliably functionalize the C-I bond while preserving the C-Br bond for subsequent transformations. The protocols and data presented herein offer a guide for researchers to design and execute these selective reactions, enabling the efficient and modular synthesis of complex molecular architectures. Careful optimization of catalyst, ligand, base, solvent, and temperature is crucial for achieving high selectivity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
Application Notes and Protocols for Derivatizing 2-Bromo-1,3-difluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-difluoro-5-iodobenzene is a versatile, polyhalogenated aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring halogens with differential reactivity, makes it an ideal substrate for selective and sequential cross-coupling reactions. This attribute is particularly advantageous in the fields of pharmaceutical development and materials science, where precise control over molecular architecture is paramount for designing compounds with tailored biological activities or material properties.[1] The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise functionalization strategy, typically with the more labile C-I bond reacting preferentially under palladium catalysis.
Derivatization Strategies
The primary strategy for derivatizing this compound involves leveraging the differential reactivity of the iodine and bromine substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F. This predictable trend enables the selective functionalization at the 5-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations.
This selective approach allows for the sequential introduction of different functionalities, leading to the synthesis of highly complex and diverse molecular scaffolds. Common cross-coupling reactions employed for the derivatization of this substrate include:
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds (alkynylation).
-
Suzuki-Miyaura Coupling: For the creation of carbon-carbon single bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the selective derivatization of this compound at the iodine (C-I) and bromine (C-Br) positions based on reported experimental data.
| Position | Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| C-I | Sonogashira | Ethynyl trimethylsilane | Pd(PPh₃)₄ | PPh₃ | Triethylamine | Triethylamine | Room Temp | 16 | 85.7[1] |
| C-I | Suzuki | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/Water | Not Specified | Not Specified | Not Specified |
| C-I | Buchwald-Hartwig | Benzyl piperazine-1-carboxylate | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80 | 0.33 | Not Specified |
| C-Br | Sonogashira | 2,6-difluoro-4-n-propylphenyl acetylene | Pd(PPh₃)₄ | PPh₃ | Triethylamine | Toluene/Triethylamine | 60 | 5 | 79.1[1] |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the Iodine Position
This protocol describes the selective alkynylation at the C-I bond of this compound.
Reactants:
-
This compound (1.0 eq)
-
Ethynyl trimethylsilane (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0125 eq)
-
Copper(I) iodide (CuI) (catalytic amount)
-
Triethylamine (solvent)
Procedure:
-
To a reaction vessel, add this compound, ethynyl trimethylsilane, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Add anhydrous triethylamine as the solvent.
-
Stir the mixture under an inert argon atmosphere at room temperature for 16 hours.[1]
-
Upon completion, the reaction mixture can be worked up by standard procedures, typically involving filtration, extraction, and purification by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling at the Iodine Position
This protocol outlines the Suzuki-Miyaura coupling for the formation of a C-C bond at the iodine position.
Reactants:
-
This compound (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (1.0 eq)
-
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct [PdCl₂(dppf)·CH₂Cl₂] (0.2 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
1,4-Dioxane and Water (solvent mixture)
Procedure:
-
In a screw-cap vial equipped with a magnetic stir bar, combine this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.[2]
-
Add a mixture of 1,4-dioxane and water as the solvent.
-
Seal the vial and stir the reaction mixture at an elevated temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the Iodine Position
This protocol details the C-N bond formation at the iodine position via Buchwald-Hartwig amination.
Reactants:
-
This compound (1.0 eq)
-
Benzyl piperazine-1-carboxylate (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.1 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.2 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Toluene (solvent)
Procedure:
-
To a solution of this compound and benzyl piperazine-1-carboxylate in toluene, add sodium tert-butoxide.[3]
-
Add tris(dibenzylideneacetone)dipalladium(0) and Xantphos to the mixture.
-
Stir the reaction under a nitrogen atmosphere at 80 °C for approximately 20 minutes.[3]
-
Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, cool the mixture, dilute with a suitable solvent, and wash with water. The organic layer is then dried and concentrated, and the crude product is purified by chromatography.
Visualizations
Caption: Sequential derivatization workflow.
Caption: General palladium cross-coupling cycle.
References
- 1. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition [mdpi.com]
- 2. US11014929B2 - Pyrazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
- 3. WO2024118966A1 - Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Complex Organic Molecules Using 2-Bromo-1,3-difluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-difluoro-5-iodobenzene is a versatile tri-substituted aromatic building block that serves as a valuable tool in the synthesis of complex organic molecules. Its unique arrangement of three different halogen atoms—iodine, bromine, and fluorine—on a benzene ring allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) under typical cross-coupling conditions enables chemists to introduce different substituents in a controlled, stepwise manner. This regioselectivity is crucial for the efficient construction of highly substituted aromatic cores found in many pharmaceuticals, agrochemicals, and functional materials.[1][2]
These application notes provide detailed protocols for the sequential Sonogashira and Suzuki coupling reactions, as well as the Buchwald-Hartwig amination, using this compound as the starting material. The protocols are based on established methodologies for regioselective cross-coupling of polyhalogenated aromatic compounds.
Key Applications
The strategic, sequential functionalization of this compound allows for the synthesis of a diverse range of complex molecules, including:
-
Pharmaceutical Intermediates: Construction of highly decorated aromatic scaffolds for active pharmaceutical ingredients (APIs).
-
Agrochemicals: Development of novel pesticides and herbicides.
-
Functional Materials: Synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals.
-
Fragment-Based Drug Discovery: Creation of diverse libraries of substituted aromatic compounds.
Reaction Principles: Regioselective Cross-Coupling
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The order of reactivity is generally C-I > C-Br >> C-F. This allows for selective reaction at the iodine-substituted position under milder conditions, leaving the bromine intact for a subsequent coupling reaction under more forcing conditions. The fluorine atoms are generally unreactive in these cross-coupling reactions and serve to modulate the electronic properties of the aromatic ring.
Caption: Logical workflow for the sequential functionalization of this compound.
Experimental Protocols
Protocol 1: Regioselective Sonogashira Coupling at the C-I Position
This protocol describes the selective coupling of a terminal alkyne at the more reactive iodine-substituted position of this compound.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 318.89 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.03 | 0.03 |
| CuI (Copper(I) iodide) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Add anhydrous THF (5 mL) and freshly distilled triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the desired 1-bromo-2,4-difluoro-5-(alkynyl)benzene.
Expected Yield: 85-95% (dependent on the alkyne used).
Caption: General experimental workflow for a Sonogashira coupling reaction.
Protocol 2: Sequential Suzuki Coupling at the C-Br Position
This protocol describes the subsequent Suzuki coupling at the less reactive bromine-substituted position of the product obtained from Protocol 1.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-2,4-difluoro-5-(alkynyl)benzene | - | 1.0 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 | 1.5 | 1.5 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ (Potassium carbonate) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | 5 mL | - |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-bromo-2,4-difluoro-5-(alkynyl)benzene (1.0 mmol), the arylboronic acid (1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired 1-(aryl)-2,4-difluoro-5-(alkynyl)benzene.
Expected Yield: 70-90% (dependent on the boronic acid used).
Protocol 3: Regioselective Buchwald-Hartwig Amination at the C-I Position
This protocol outlines the selective amination at the iodine-substituted position.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 318.89 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.08 | 0.08 |
| NaOt-Bu (Sodium tert-butoxide) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-bromo-2,6-difluorophenyl)amine derivative.
Expected Yield: 75-95% (dependent on the amine used).
Summary of Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the regioselective functionalization of this compound.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Sonogashira (C-I) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 12-24 | 85-95 |
| Suzuki (C-Br) | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 80-100 | 12-24 | 70-90 |
| Buchwald-Hartwig (C-I) | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | 12-24 | 75-95 |
Note: Yields are representative and may vary depending on the specific substrates, reaction scale, and optimization of conditions.
Signaling Pathway and Workflow Diagrams
Caption: A simplified diagram of a generic palladium cross-coupling catalytic cycle.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. The distinct reactivity of its carbon-halogen bonds allows for a predictable and sequential functionalization strategy using well-established palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a robust starting point for researchers and drug development professionals to leverage the synthetic potential of this unique reagent. Optimization of the reaction conditions for specific substrates is recommended to achieve maximum yields and purity.
References
Application Notes and Protocols: 2-Bromo-1,3-difluoro-5-iodobenzene as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-difluoro-5-iodobenzene is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of advanced functional materials and complex pharmaceutical agents.[1] Its unique substitution pattern, featuring bromine, iodine, and two fluorine atoms, allows for selective and sequential cross-coupling reactions, providing a powerful tool for the precise construction of target molecules. The presence of fluorine atoms can enhance the thermal stability, chemical resistance, and electronic properties of resulting materials, while the differential reactivity of the bromine and iodine substituents enables controlled, stepwise synthetic strategies.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of functional polymers and kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 155906-10-8 | [1] |
| Molecular Formula | C₆H₂BrF₂I | [1] |
| Molecular Weight | 318.89 g/mol | [1] |
| Appearance | White to light red to green powder/crystal | [1][2] |
| Melting Point | 64 - 68 °C | [1] |
| Purity | ≥ 98% (GC) | [1][2] |
| Storage | 2 - 8 °C, protect from light | [1] |
Applications in Functional Materials: Conjugated Polymers
The trifunctional nature of this compound makes it an excellent monomer for the synthesis of novel conjugated polymers with tailored optoelectronic and thermal properties. The differential reactivity of the C-I and C-Br bonds allows for selective polymerization, such as through sequential Sonogashira and Suzuki cross-coupling reactions. The fluorine substituents can lower the HOMO and LUMO energy levels of the resulting polymer, potentially improving its stability and performance in electronic devices.
Hypothetical Performance Data of a Conjugated Copolymer
The following table presents hypothetical yet representative data for a conjugated copolymer synthesized using this compound as a key monomer. This data is illustrative of the expected performance enhancements.
| Property | Hypothetical Value | Method of Analysis |
| Decomposition Temperature (Td) | > 400 °C (under N₂) | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | ~150 °C | Differential Scanning Calorimetry (DSC) |
| HOMO Energy Level | -5.6 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -3.2 eV | Cyclic Voltammetry (CV) |
| Electrochemical Band Gap | 2.4 eV | Cyclic Voltammetry (CV) |
| Electrical Conductivity (doped) | 10⁻³ - 10⁻² S/cm | Four-Point Probe Method |
Experimental Protocol: Synthesis of a Poly(p-phenylenevinylene) (PPV) Derivative via Sequential Sonogashira and Suzuki Coupling
This protocol describes a hypothetical two-step synthesis of a PPV derivative.
Step 1: Sonogashira Coupling
A terminal diyne is coupled with this compound at the iodine position.
-
Materials:
-
This compound (1.0 eq)
-
Terminal diyne (e.g., 1,4-diethynylbenzene) (0.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
-
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous toluene and triethylamine.
-
Add the terminal diyne dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Suzuki Polymerization
The resulting dibromo-monomer is polymerized with a diboronic ester via Suzuki coupling.
-
Materials:
-
Dibromo-monomer from Step 1 (1.0 eq)
-
Diboronic ester (e.g., 1,4-phenylenebis(boronic acid pinacol ester)) (1.0 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
P(o-tol)₃ (0.04 eq)
-
Potassium carbonate (K₂CO₃), aqueous solution (2 M)
-
Toluene, anhydrous
-
-
Procedure:
-
In a Schlenk flask under argon, dissolve the dibromo-monomer, diboronic ester, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous toluene.
-
Add the aqueous K₂CO₃ solution.
-
Heat the mixture to 90 °C and stir vigorously for 48 hours.
-
Cool the reaction and pour it into a stirring solution of methanol.
-
Filter the precipitated polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.
-
Dry the polymer under vacuum.
-
Applications in Drug Development: Kinase Inhibitors
The unique electronic properties and substitution pattern of this compound make it an attractive scaffold for the development of novel kinase inhibitors. The fluorine atoms can form favorable interactions with the kinase active site, while the bromo and iodo groups provide handles for the introduction of various functionalities to optimize potency and selectivity through cross-coupling reactions.
Hypothetical Biological Activity Data for a Triazine-Based Kinase Inhibitor
The following table presents hypothetical biological activity data for a triazine-based kinase inhibitor synthesized using this compound. This data is illustrative of the potential for developing potent and selective inhibitors.
| Kinase Target | IC₅₀ (nM) | Assay Type |
| PI3Kα | 15 | Biochemical Assay |
| PI3Kβ | 250 | Biochemical Assay |
| PI3Kδ | 400 | Biochemical Assay |
| PI3Kγ | 600 | Biochemical Assay |
| mTOR | 800 | Biochemical Assay |
Experimental Protocol: Synthesis of a Triazine-Based Kinase Inhibitor
This protocol outlines a hypothetical synthesis of a triazine-based kinase inhibitor.
-
Materials:
-
This compound (1.0 eq)
-
2,4-dichloro-6-(morpholino)triazine (1.0 eq)
-
(4-aminophenyl)boronic acid pinacol ester (1.0 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a microwave vial, combine this compound, 2,4-dichloro-6-(morpholino)triazine, (4-aminophenyl)boronic acid pinacol ester, Pd(PPh₃)₄, and Na₂CO₃.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC to yield the final compound.
-
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functional materials and pharmacologically active compounds. Its unique halogenation pattern allows for the application of selective and sequential cross-coupling reactions, enabling the construction of complex molecular architectures with a high degree of control. The protocols and data presented herein, though illustrative, provide a solid foundation for researchers to explore the potential of this compound in developing next-generation polymers for organic electronics and potent kinase inhibitors for targeted cancer therapy. Further exploration of its reactivity will undoubtedly lead to the discovery of novel materials and drug candidates with enhanced properties and functionalities.
References
Application Notes and Protocols: Polyhalogenated Benzenes in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhalogenated benzenes and related halogenated aromatic compounds have emerged as critical components in the field of organic electronics. The introduction of halogen atoms (F, Cl, Br, I) onto benzene rings or larger aromatic systems is a powerful strategy for tuning the optoelectronic properties of organic materials. Halogenation influences molecular energy levels (HOMO/LUMO), intermolecular packing, charge carrier mobility, and environmental stability.[1] This document provides detailed application notes on the use of polyhalogenated benzenes, both as active semiconductor materials and as processing additives, along with experimental protocols for their synthesis and device fabrication.
Application Note 1: Perhalogenated Aromatics as n-Type Semiconductors in Organic Field-Effect Transistors (OFETs)
One of the primary applications of polyhalogenated aromatic compounds is in the development of n-type (electron-transporting) organic semiconductors. The high electronegativity of halogen atoms, particularly fluorine, effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of the parent conjugated molecule.[1] This lowering of the LUMO level facilitates electron injection from common electrodes (like gold) and enhances stability against oxidative degradation in ambient air, a common failure point for many organic semiconductors.
Perfluorination, the substitution of all hydrogen atoms with fluorine, is a particularly effective strategy. Perfluoropentacene (PFP) and fluorinated copper phthalocyanines (F16CuPc) are classic examples of converting p-type (hole-transporting) materials into robust n-type semiconductors.[2][3] These materials are crucial for the fabrication of complementary circuits, which require both p-type and n-type transistors to operate efficiently with low power consumption.
Quantitative Data: Performance of Halogenated n-Type Semiconductors in OFETs
The performance of OFETs is benchmarked by carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Halogenation significantly impacts these parameters. The table below summarizes the performance of several representative halogenated organic semiconductors.
| Semiconductor Material | Halogenation | Device Architecture | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Reference |
| Perfluoropentacene (PFP) | Fluorinated | Top-Contact, Bottom-Gate | 0.11 | 10⁵ | [2][4] |
| F16CuPc | Fluorinated | - | ~10⁻³ | - | [3] |
| Quinoxalineimide (Unsubstituted) | None | Top-Contact, Bottom-Gate | 1.4 x 10⁻³ | ~10⁵ | [1] |
| Dichloro-Quinoxalineimide | Chlorinated | Top-Contact, Bottom-Gate | 7.1 x 10⁻³ | >10⁵ | [1] |
| Difluoro-Quinoxalineimide | Fluorinated | Top-Contact, Bottom-Gate | 4.3 x 10⁻³ | >10⁵ | [1] |
| NDI-FAN | Fluorinated | Top-Contact, Bottom-Gate | 0.22 | - | [5] |
Logical Relationship: Effect of Halogenation on Molecular Orbitals
Halogenation with electron-withdrawing groups like fluorine or chlorine systematically lowers the energy of both the frontier molecular orbitals (HOMO and LUMO). This effect is crucial for converting p-type materials into n-type materials and improving air stability.
Application Note 2: Halogenated Benzenes as Solvents and Additives for Morphology Control in Organic Solar Cells (OSCs)
Beyond their role as active materials, halogenated benzenes are indispensable as solvents and additives in the solution-based processing of organic solar cells. The morphology of the bulk heterojunction (BHJ) active layer—an interpenetrating network of donor and acceptor materials—is paramount for achieving high power conversion efficiency (PCE). Halogenated solvents like chlorobenzene (CB), 1,2-dichlorobenzene (o-DCB), and 1,3,5-trichlorobenzene (TCB) are widely used due to their excellent ability to dissolve common polymer donors and fullerene or non-fullerene acceptors.[6][7]
The choice of solvent directly influences the film formation dynamics, affecting domain size, crystallinity, and phase separation, which in turn govern exciton dissociation and charge transport.[8] Solvents with higher boiling points (e.g., o-DCB vs. CB) evaporate more slowly, allowing more time for molecular self-organization and potentially leading to more crystalline domains and improved device performance.[9][10] Recently, halogenated benzenes have also been used as "crystallization regulators" or additives in small quantities to precisely control the molecular stacking and aggregation, leading to record efficiencies and reduced non-radiative recombination losses.[11]
Quantitative Data: Effect of Halogenated Solvents on P3HT:PCBM Solar Cell Performance
The classic P3HT:PCBM system serves as an excellent model to illustrate the profound impact of processing solvents on device performance. The table below compares key photovoltaic parameters for devices processed with different halogenated benzenes.
| Solvent | Boiling Point (°C) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) | Reference |
| Chloroform (CF) | 61.2 | 8.16 | 0.58 | 0.54 | 2.56 | [12] |
| Chlorobenzene (CB) | 131.7 | 8.52 | 0.60 | 0.62 | 3.17 | [12] |
| CB:CF (3:1) | - | 9.00 | 0.61 | 0.58 | 3.20 | [12] |
| 1,2-Dichlorobenzene | 180.5 | 11.77 | 0.31 | 0.40 | 1.47* | [11] |
| 1,3,5-Trichlorobenzene | 213 | - | - | - | 19.31** | [11] |
*Note: Performance can vary significantly with device architecture and processing conditions. This value is from a specific study and may not represent the maximum achievable efficiency. **Note: Used as an additive/crystallization regulator in a high-performance non-fullerene acceptor system, not as the primary solvent for P3HT:PCBM.
Experimental Protocols
Protocol 1: Synthesis of Octafluoronaphthalene
This protocol describes the synthesis of octafluoronaphthalene via halogen exchange from octachloronaphthalene, a common method for preparing perfluorinated aromatic compounds.[13][14]
Materials:
-
Octachloronaphthalene (120 g)
-
Anhydrous Potassium Fluoride (KF, 210 g)
-
Sulfolane (500 g)
-
Three-necked flask equipped with a mechanical stirrer and condenser
Procedure:
-
Combine octachloronaphthalene (120 g) and sulfolane (500 g) in the three-necked flask.
-
While stirring vigorously, quickly add the anhydrous potassium fluoride (210 g).
-
Heat the reaction mixture to 250 °C and maintain this temperature for 5 hours.
-
After the reaction is complete, cool the mixture to 130 °C.
-
Perform distillation under reduced pressure to isolate the product.
-
The final product is collected as a white to off-white solid (yield ~85%).
Experimental Workflow: Synthesis of Octafluoronaphthalene
Protocol 2: Fabrication of a Perfluoropentacene (PFP) Top-Contact, Bottom-Gate OFET
This protocol outlines the steps for fabricating an n-type OFET using a vacuum-deposited perfluorinated semiconductor on a standard Si/SiO₂ substrate.[4]
Materials & Equipment:
-
Highly doped Si wafer with a 200-300 nm layer of thermal SiO₂ (gate dielectric)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Perfluoropentacene (PFP) powder
-
Gold (Au) evaporation source
-
High-vacuum thermal evaporator (< 10⁻⁶ Torr)
-
Substrate holder with temperature control
-
Shadow masks for source-drain electrode deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating sequentially in acetone and isopropyl alcohol, then dry with a stream of N₂. Treat with O₂ plasma to remove organic residues and create a hydrophilic surface.
-
Dielectric Surface Modification: Treat the SiO₂ surface with a self-assembled monolayer of OTS by vapor deposition or solution immersion to create a hydrophobic, low-trap-density interface. This improves the crystallinity of the overlying organic film.
-
Semiconductor Deposition:
-
Place the OTS-treated substrate into the thermal evaporator.
-
Load PFP into a crucible in the evaporator.
-
Heat the substrate to a temperature of 50 °C to promote ordered film growth.[4]
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
Heat the PFP source to begin sublimation and deposit a 30-50 nm thick film onto the substrate at a rate of 0.1-0.5 Å/s. Monitor thickness with a quartz crystal microbalance.
-
-
Electrode Deposition:
-
Without breaking vacuum if possible, place a shadow mask defining the source and drain electrodes over the PFP film. The channel length (L) and width (W) are defined by the mask (e.g., L = 75 µm, W = 1000 µm).[4]
-
Deposit a 50 nm layer of gold (Au) through the mask to form the top-contact source and drain electrodes.
-
-
Device Characterization:
-
Transfer the completed device to a probe station, preferably in an inert (N₂) atmosphere.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics to determine electron mobility, on/off ratio, and threshold voltage.
-
Device Fabrication Workflow: Top-Contact OFET
Conclusion
Polyhalogenated benzenes are versatile and enabling materials in organic electronics. As active semiconductors, their electron-withdrawing nature allows for the creation of high-performance, air-stable n-type transistors, which are essential for advanced logic circuits. As processing solvents and additives, their unique physical properties provide a crucial handle to control active layer morphology in organic solar cells, directly impacting device efficiency and performance. The protocols and data presented here offer a foundational guide for researchers aiming to synthesize, fabricate, and characterize devices utilizing these important compounds.
References
- 1. Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02413A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis routes of Octafluoronaphthalene [benchchem.com]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biorenewable Solvents for High-Performance Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. pv-magazine.com [pv-magazine.com]
- 12. researchgate.net [researchgate.net]
- 13. Octafluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 14. CN103497088A - Method for preparing octafluoronaphthalene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Bromo-1,3-difluoro-5-iodobenzene Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1,3-difluoro-5-iodobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
The main challenge is achieving chemoselectivity. The molecule has two different halogen atoms, iodine and bromine. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[1] This means that reactions will preferentially occur at the more reactive carbon-iodine (C-I) bond. Achieving selective coupling at the C-I bond while leaving the carbon-bromine (C-Br) bond intact requires careful control of reaction conditions. Conversely, reacting the C-Br bond selectively is significantly more challenging and typically requires that the C-I bond has already been functionalized.
Q2: How do the fluorine atoms on the benzene ring affect the coupling reactions?
The two fluorine atoms are electron-withdrawing groups. This electronic effect can influence the reactivity of the C-I and C-Br bonds. Generally, electron-withdrawing groups can make the aryl halide more reactive towards oxidative addition to the palladium catalyst. This can be beneficial but may also lead to a higher propensity for side reactions if conditions are not optimized.
Q3: Is it possible to perform a sequential coupling reaction to functionalize both the iodo and bromo positions?
Yes, this is a common strategy. The more reactive C-I bond can be coupled first under milder conditions. Following purification of the mono-coupled product, the less reactive C-Br bond can be subjected to a second coupling reaction, often requiring more forcing conditions such as a different catalyst/ligand system, a stronger base, or a higher temperature.[1]
Troubleshooting Guides
Below are troubleshooting guides for four common types of coupling reactions involving this compound: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.
General Troubleshooting Workflow for Suzuki-Miyaura Coupling
A troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Troubleshooting Table: Suzuki-Miyaura Coupling
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield of Mono-coupled Product (at Iodine) | 1. Inactive catalyst or inappropriate ligand.[1] 2. Suboptimal base or solvent. 3. Reaction temperature is too low. | 1. Use a fresh palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). Screen bulky, electron-rich phosphine ligands. 2. Screen bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Use a degassed solvent system like dioxane/water or toluene/water. 3. Gradually increase the temperature in 10°C increments (e.g., from 80°C to 100°C). |
| Formation of Di-coupled Product | 1. Reaction conditions are too harsh (high temperature, long reaction time). 2. Highly active catalyst system. | 1. Reduce the reaction temperature and time. Monitor the reaction closely by TLC or LC-MS. 2. Use a less reactive catalyst/ligand combination. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Inappropriate base. | 1. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that solvents are thoroughly degassed. 2. Try a different base; sometimes the choice of base can influence the rate of homocoupling. |
| Protodeboronation (Loss of Boronic Acid) | 1. Overly strong base or excessive water. 2. Prolonged heating. | 1. Use a milder base or reduce the amount of water in the solvent system. 2. Shorten the reaction time. |
Representative Quantitative Data: Suzuki-Miyaura Coupling of Dihaloarenes
| Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 98 (selective at I) | [2] |
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 70-80 (mono-arylated) | [2] |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Good (regioselective) | [3] |
Sonogashira Coupling
The Sonogashira reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Logical Relationship for Optimizing Sonogashira Selectivity
Key considerations for achieving selective Sonogashira coupling.
Troubleshooting Table: Sonogashira Coupling
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | 1. Inactive palladium catalyst or insufficient copper(I) co-catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. | 1. Use fresh catalysts. Ensure the copper(I) source is of good quality. 2. Use an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPA), which can also serve as the solvent. Anhydrous THF or DMF are also common solvents.[4] 3. While reactions at the C-I bond can often proceed at room temperature, gentle heating (e.g., 50-70°C) may be required. |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen. 2. Excessive copper(I) co-catalyst. | 1. Ensure the reaction is performed under a strictly inert atmosphere and use degassed solvents. 2. Reduce the amount of the copper salt or consider a copper-free Sonogashira protocol.[5] |
| Reaction at Both Iodo and Bromo Sites | 1. Reaction temperature is too high or reaction time is too long. | 1. Perform the reaction at a lower temperature (e.g., room temperature) and monitor the consumption of the starting material to avoid prolonged reaction times. |
Representative Quantitative Data: Sonogashira Coupling of Dihaloarenes
| Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 98 (selective at I) | [2] |
| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0) / Cu(I) | Amine | Varies | Varies | Selective at I | [5] |
| 3-Bromo-1,2-diones | Various Alkynes | Pd(PPh₃)Cl₂ / CuI | Et₃N | Boiling | up to 93 | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[7][8]
Experimental Workflow for Buchwald-Hartwig Amination
A generalized workflow for the Buchwald-Hartwig amination.
Troubleshooting Table: Buchwald-Hartwig Amination
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | 1. Inappropriate ligand choice.[9] 2. Incorrect base strength. 3. Catalyst deactivation. | 1. For selective amination at the C-I bond, screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). 2. A strong, non-nucleophilic base is typically required (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). 3. Ensure the reaction is performed under a strict inert atmosphere with anhydrous, degassed solvents. |
| Formation of Di-aminated Product | 1. Reaction conditions are too aggressive. | 1. Lower the reaction temperature and shorten the reaction time. Use a less active catalyst system. |
| Hydrodehalogenation (Loss of Halogen) | 1. Presence of a hydride source. 2. Ligand that promotes slow reductive elimination. | 1. Ensure solvents and reagents are pure. 2. Employ bulky ligands that are known to accelerate the desired reductive elimination step. |
Representative Quantitative Data: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromides/Iodides | Primary/Secondary Amines | Pd(0) / BINAP or DPPF | NaOtBu | Toluene | Varies | Good to Excellent | [9] |
| 5-Iodofuran-2-amine | Benzylamine | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 100 | - | [10] |
| Aryl Halides | Ammonia Equivalents | Pd(0) / Various Ligands | Strong Base | Toluene/Dioxane | Varies | Good | [8] |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[11]
Troubleshooting Table: Heck Reaction
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Steric hindrance. | 1. Use a fresh palladium source (e.g., Pd(OAc)₂). Phosphine-free conditions can sometimes be effective.[12] 2. Common bases include Et₃N, K₂CO₃, or NaOAc. Common solvents are DMF, NMP, or acetonitrile. 3. The steric environment around the C-I bond, flanked by a bromine and a fluorine, might require more forcing conditions. |
| Low Regioselectivity of Alkene Addition | 1. Electronic properties of the alkene. | 1. The regioselectivity is generally higher for terminal alkenes. For internal alkenes, a mixture of products may be unavoidable. |
| Isomerization of the Product Alkene | 1. Reaction conditions promoting double bond migration. | 1. This can sometimes be controlled by the choice of catalyst, ligand, and solvent. |
Representative Quantitative Data: Heck Reaction
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | Good | [11] |
| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | NaOAc | DMF | - | 51 | [13] |
| Aryl Bromides | Various Alkenes | Pd EnCat®40 | NaOAc | Ethanol | 140 | 13-46 | [14] |
Experimental Protocols
The following are generalized starting protocols for selective coupling at the C-I bond of this compound. Note: These are starting points and will likely require optimization for your specific coupling partner.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-90°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[4]
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently to 50-60°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).[10]
-
Seal the vessel and heat the reaction mixture to 80-110°C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with aqueous ammonium chloride, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.
Protocol 4: Selective Heck Reaction
-
To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a base (e.g., Et₃N, 2.0 equiv.).
-
Add a degassed solvent such as DMF or acetonitrile.
-
Heat the reaction mixture to 80-120°C and monitor by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. kbfi.ee [kbfi.ee]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 14. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 2-Bromo-1,3-difluoro-5-iodobenzene
Welcome to the technical support center for the functionalization of 2-Bromo-1,3-difluoro-5-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms on this compound in cross-coupling reactions?
A1: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is based on the carbon-halogen (C-X) bond dissociation energy, where the C-I bond is the weakest and therefore most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step. For this compound, the primary site of reaction will be the iodine atom, followed by the bromine atom. The fluorine atoms are generally unreactive under typical cross-coupling conditions.
Q2: I am observing a significant amount of starting material remaining in my Suzuki-Miyaura coupling reaction, even after extended reaction times. What could be the issue?
A2: Incomplete conversion in Suzuki-Miyaura coupling can be due to several factors. Firstly, ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the catalyst. Secondly, the choice of base is crucial; it must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your substrate or boronic acid derivative. Finally, ensure that your boronic acid or ester is of high purity, as impurities can inhibit the catalyst.
Q3: In my Buchwald-Hartwig amination, I am seeing byproducts that appear to be from the reaction of my amine with the solvent. Is this common?
A3: While less common, side reactions with certain solvents can occur, especially at elevated temperatures. More prevalent side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the starting material and catalyst inhibition by the substrate or amine.[1] If you suspect a reaction with the solvent, consider switching to a more inert solvent like toluene or dioxane. Ensure that your solvent is anhydrous, as water can lead to unwanted side reactions.
Q4: Can I perform a lithium-halogen exchange selectively on the bromine atom in the presence of the iodine?
A4: Achieving selective lithium-halogen exchange at the bromine position in the presence of a more reactive iodine is extremely challenging and generally not feasible. The rate of lithium-halogen exchange follows the trend I > Br > Cl.[1] Therefore, the exchange will preferentially occur at the C-I bond. To functionalize the C-Br bond, it is advisable to first react the C-I bond and then perform the lithium-halogen exchange on the resulting product.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
Issue: Low yield of the desired mono-arylated product at the iodine position and formation of side products.
Common Side Reactions:
-
Homocoupling of the Boronic Acid: Formation of a biaryl species from the boronic acid coupling with itself. This is often promoted by the presence of oxygen.[2]
-
Dehalogenation: Replacement of the halogen (iodine or bromine) with a hydrogen atom. This can be caused by certain bases or protic impurities.[2]
-
Double-Coupling: Reaction at both the iodine and bromine positions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Quantitative Data (Illustrative Example for a Dihalobenzene):
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Mono-iodide Product Yield (%) | Homocoupling Yield (%) | Dehalogenation Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 75 | 10 | 5 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 8 | 92 | <2 | <1 |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 80 | 16 | 85 | 5 | 8 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Iodine Position
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.1 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Add anhydrous potassium phosphate (K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Issue: Low conversion and/or formation of hydrodehalogenated byproduct.
Common Side Reactions:
-
Hydrodehalogenation: Replacement of the iodine with a hydrogen atom. This can be a result of β-hydride elimination from the palladium-amido complex.[1]
-
Catalyst Inhibition: The heterocyclic substrate or the amine can coordinate too strongly to the palladium center, leading to catalyst deactivation.
-
Substrate Degradation: Use of a very strong base can lead to decomposition of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Quantitative Data (Illustrative Example for 1-bromo-4-iodobenzene): [3]
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Mono-iodo Product Yield (%) | Hydrodehalogenation (%) |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 12 | 65 | 15 |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 88 | <5 |
| tBuXPhos Pd G3 | K₂CO₃ | t-Amyl alcohol | 100 | 10 | 95 | <2 |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the Iodine Position
-
In a glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), tBuXPhos Pd G3 (2 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv) to an oven-dried vial.
-
Add anhydrous, degassed t-amyl alcohol.
-
Seal the vial and heat to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by flash column chromatography.
Lithium-Halogen Exchange
Issue: Poor yield of the desired lithiated species and formation of unexpected byproducts.
Common Side Reactions:
-
Alkylation by Butyl Halide: The newly formed organolithium species can be quenched by the n-butyl bromide or iodide byproduct from the exchange reaction.
-
Benzyne Formation: If the lithiation occurs ortho to another halogen, elimination can lead to a reactive benzyne intermediate, which can lead to a mixture of products.
-
Reaction with Solvent: At higher temperatures, organolithiums can deprotonate ethereal solvents like THF.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lithium-halogen exchange.
Experimental Protocol: Selective Lithium-Iodine Exchange
-
To an oven-dried, three-necked flask under argon, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 equiv) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Quench the reaction by the slow addition of the desired electrophile.
-
Allow the reaction to slowly warm to room temperature.
-
Quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., chromatography or recrystallization).
References
Technical Support Center: 2-Bromo-1,3-difluoro-5-iodobenzene in Chemical Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 2-Bromo-1,3-difluoro-5-iodobenzene in common chemical reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₂BrF₂I |
| Molecular Weight | 318.89 g/mol |
| Appearance | White to light red to green powder to crystal |
| Melting Point | 64 - 68 °C |
| Boiling Point | 227 °C (lit.) |
| Flash Point | 99 °C (lit.) |
| Purity | ≥ 98% (GC) |
| CAS Number | 155906-10-8 |
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
Q2: What are the expected decomposition pathways for this compound at high temperatures?
A2: At elevated temperatures, potential decomposition pathways for this compound may include:
-
Homolytic Cleavage: The weakest bond, the C-I bond, can break to form an aryl radical and an iodine radical. This can initiate a cascade of radical reactions.
-
Dehalogenation: The replacement of a halogen atom with a hydrogen atom, leading to the formation of byproducts such as 1-bromo-2,4-difluorobenzene or 1,3-difluorobenzene.[3]
-
Formation of Polycyclic Aromatic Hydrocarbons (PAHs): At very high temperatures, fragmentation and recombination of the aromatic ring can lead to the formation of complex and potentially hazardous PAHs.[4]
Q3: How should this compound be stored to ensure its stability?
A3: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from light and incompatible materials.[5] The recommended storage temperature is typically between 2 - 8 °C.[6] Keep the container tightly sealed to prevent exposure to moisture and air.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Issue 1: Low yield or no reaction.
-
Possible Cause: Inefficient activation of the C-I or C-Br bond. While the C-I bond is generally more reactive, suboptimal conditions can hinder the reaction.
-
Troubleshooting Steps:
-
Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments. However, be cautious of exceeding temperatures that might lead to decomposition. Monitor the reaction for the formation of byproducts.
-
Catalyst and Ligand Selection: For selective coupling at the C-I bond, a standard palladium catalyst like Pd(PPh₃)₄ may be sufficient.[7] For the less reactive C-Br bond, a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) might be necessary.[8]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. Ensure the base is anhydrous and finely powdered for optimal results.[7]
-
Issue 2: Formation of multiple products (lack of regioselectivity).
-
Possible Cause: Reaction conditions are harsh enough to activate both the C-I and C-Br bonds.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Reducing the temperature can often improve selectivity for the more reactive C-I bond.[9]
-
Use a Milder Catalyst System: A less active palladium catalyst may favor reaction at the C-I position.
-
Control Reaction Time: Shorter reaction times may allow for the selective coupling at the C-I bond before significant reaction occurs at the C-Br bond.
-
Issue 3: Dehalogenation of the starting material.
-
Possible Cause: High reaction temperatures or the presence of protic impurities can lead to the replacement of iodine or bromine with hydrogen.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter to control to minimize dehalogenation.[10]
-
Use Anhydrous Solvents and Reagents: Ensure all components of the reaction are thoroughly dried.
-
Degas Solvents: Remove dissolved oxygen from the solvents by sparging with an inert gas or using freeze-pump-thaw cycles to prevent radical side reactions.[7]
-
Sonogashira Coupling
Issue 1: Low conversion or stalled reaction.
-
Possible Cause: Catalyst deactivation or insufficient reactivity of the aryl halide.
-
Troubleshooting Steps:
-
Temperature Optimization: While many Sonogashira reactions can be run at room temperature, coupling with less reactive bromides may require heating to 50-80 °C.[10][11]
-
Copper Co-catalyst: Ensure the presence of a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction, unless using a copper-free protocol.
-
Ligand Choice: For challenging couplings, consider using more electron-rich and bulky phosphine ligands to stabilize the palladium catalyst.[10]
-
Issue 2: Significant formation of alkyne homocoupling (Glaser coupling) byproduct.
-
Possible Cause: Presence of oxygen in the reaction mixture, which promotes the copper-catalyzed homocoupling of the terminal alkyne.
-
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[10]
-
Copper-Free Conditions: If homocoupling remains a persistent issue, switch to a copper-free Sonogashira protocol. These reactions may require higher temperatures or more specialized catalyst systems.[10]
-
Issue 3: Catalyst decomposition (formation of palladium black).
-
Possible Cause: High reaction temperatures, presence of oxygen, or impurities in the reagents or solvents.[1]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1]
-
Purify Reagents and Solvents: Ensure all starting materials and solvents are of high purity and are anhydrous.
-
Use a Pre-catalyst: Well-defined palladium pre-catalysts can sometimes offer greater stability and reproducibility.
-
Buchwald-Hartwig Amination
Issue 1: Low yield of the desired amine.
-
Possible Cause: Catalyst inhibition by the amine or insufficient catalyst activity.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.[12][13]
-
Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. The choice of base can be crucial and may need to be optimized for the specific amine and aryl halide.[14]
-
Temperature Control: While some modern catalyst systems allow for room temperature reactions, heating is often necessary. Optimize the temperature to achieve a reasonable reaction rate without causing decomposition of the starting material or catalyst.[15]
-
Issue 2: Dehalogenation as a major side reaction.
-
Possible Cause: Similar to other cross-coupling reactions, high temperatures can promote dehalogenation.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If dehalogenation is observed, reducing the reaction temperature is the primary course of action.
-
Optimize Catalyst and Ligand: A more efficient catalyst system may allow the desired amination to occur at a lower temperature, thus minimizing dehalogenation.
-
Experimental Protocols
The following are general starting protocols for the cross-coupling reactions of this compound. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under a positive flow of the inert gas.
-
Add degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 2: Sonogashira Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-60 °C as needed, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the product.
Protocol 3: Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add a solution of this compound (1.0 equiv.) in a degassed anhydrous solvent (e.g., toluene).
-
Add the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in cross-coupling reactions.
Caption: Reactivity hierarchy and potential side reactions of the halogenated benzene.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Optimizing Catalyst Systems for 2-Bromo-1,3-difluoro-5-iodobenzene: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst systems for reactions involving 2-Bromo-1,3-difluoro-5-iodobenzene. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may be encountered during experimentation, with a focus on achieving site-selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
The main challenge is achieving site-selectivity. This substrate possesses two different halogen atoms, iodine and bromine, at the C5 and C2 positions, respectively. The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond in typical palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity allows for selective functionalization.
Q2: How can I achieve selective coupling at the C5 (iodo) position?
To selectively target the more reactive C-I bond, milder reaction conditions should be employed. This typically involves using lower temperatures, shorter reaction times, and carefully controlling the stoichiometry of the coupling partner (usually 1.0 to 1.2 equivalents). Standard palladium catalysts are often sufficient for selective coupling at the iodo position.
Q3: Is it possible to achieve selective coupling at the C2 (bromo) position?
While the C-I bond is more reactive, functionalization at the C-Br position can be achieved. This is typically done in a stepwise manner after the C-I position has already been functionalized. The subsequent coupling at the C-Br position requires more forcing conditions, such as higher temperatures, longer reaction times, and potentially a more active catalyst system. Direct selective coupling at the bromine site in the presence of iodine is challenging and generally not a standard approach.
Q4: What are common side reactions to be aware of?
Common side reactions include:
-
Homocoupling: Dimerization of the starting material or the coupling partner.
-
Hydrodehalogenation: Replacement of a halogen atom with a hydrogen atom. This can be more prevalent at higher temperatures.
-
Double Coupling: Reaction at both the iodo and bromo positions, leading to a loss of selectivity.
-
Catalyst Decomposition: Formation of palladium black, indicating catalyst deactivation, often due to the presence of oxygen.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a more advanced precatalyst (e.g., a palladacycle). For reactions starting with a Pd(II) source, ensure the conditions are suitable for in-situ reduction. |
| Inappropriate Ligand | The choice of ligand is critical for catalyst stability and reactivity. For challenging couplings, screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands are often effective. |
| Incorrect Base | The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Sonogashira, an amine base like triethylamine is typical. Buchwald-Hartwig aminations often require strong, non-nucleophilic bases like NaOtBu or LHMDS. |
| Poor Reagent Purity | Impurities in starting materials, solvents, or reagents can poison the catalyst. Ensure all components are of high purity and solvents are appropriately dried and degassed. |
| Oxygen Contamination | Palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. |
Issue 2: Lack of Site-Selectivity (Reaction at Both Iodo and Bromo Positions)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Too Harsh | To favor mono-coupling at the iodo position, use milder conditions. Lower the reaction temperature and shorten the reaction time. |
| Catalyst System Too Reactive | A highly active catalyst may not differentiate well between the C-I and C-Br bonds. Consider using a less reactive catalyst system for the initial coupling at the iodine position. |
| Prolonged Reaction Time | Even under mild conditions, extended reaction times can lead to slow reaction at the less reactive C-Br site. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint. |
| Incorrect Stoichiometry | Using a large excess of the coupling partner can drive the reaction towards double coupling. Use a stoichiometric amount (1.0-1.2 equivalents) for selective mono-functionalization. |
Data Presentation: Catalyst Systems for Site-Selective Cross-Coupling
The following tables provide starting points for optimizing catalyst systems for selective cross-coupling reactions of this compound. Conditions should be further optimized for specific substrates.
Table 1: Selective Suzuki-Miyaura Coupling at the C5 (Iodo) Position
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 12 | >90 |
| Phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 16 | 85-95 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 12 | 80-90 |
Table 2: Selective Sonogashira Coupling at the C5 (Iodo) Position
| Coupling Partner | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N (3.0) | THF | RT - 50 | 6 | >90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3.0) | DMF | RT | 8 | 85-95 |
| 1-Octyne | PdCl₂(dppf) (2) | CuI (5) | Et₃N (3.0) | Toluene | 60 | 12 | 80-90 |
Table 3: Selective Buchwald-Hartwig Amination at the C5 (Iodo) Position
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | >90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 24 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 16 | 85-95 |
Note: Yields are approximate and based on analogous systems. Actual yields will vary depending on the specific coupling partners and optimized conditions.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C5-Position
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective Sonogashira Coupling at the C5-Position
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Selective Buchwald-Hartwig Amination at the C5-Position
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Logic for achieving site-selectivity in cross-coupling reactions.
Challenges in the multi-step synthesis of 2-Bromo-1,3-difluoro-5-iodobenzene derivatives
Welcome to the technical support center for the multi-step synthesis of 2-Bromo-1,3-difluoro-5-iodobenzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. Here, we address common experimental hurdles with in-depth explanations and actionable troubleshooting strategies, grounded in established chemical principles.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The most common synthetic route involves the sequential halogenation of 1,3-difluorobenzene, followed by the selective functionalization of the resulting polyhalogenated aromatic ring. This guide will cover the critical stages of this synthesis, from the initial bromination to subsequent derivatization reactions.
II. Frequently Asked Questions & Troubleshooting Guide
Section 1: Synthesis of this compound
A logical synthetic pathway for this compound starts with the bromination of 1,3-difluorobenzene, followed by a regioselective iodination.
Caption: General synthetic workflow for this compound.
Question 1: My bromination of 1,3-difluorobenzene is not selective. How can I favor the formation of 2-Bromo-1,3-difluorobenzene?
Answer: The regioselectivity of electrophilic aromatic bromination on a substituted benzene ring is governed by the directing effects of the existing substituents. In the case of 1,3-difluorobenzene, the fluorine atoms are ortho, para-directing deactivators. This leads to a complex mixture of products if the reaction is not carefully controlled.
The primary challenge is to prevent the formation of the thermodynamically favored 4-bromo-1,3-difluorobenzene and over-brominated products. The fluorine atoms direct the incoming electrophile to the positions ortho and para to them. The C2 position is ortho to two fluorine atoms, making it sterically hindered but electronically activated. The C4 position is para to one fluorine and ortho to the other, while the C5 position is meta to both.
To favor the formation of the desired 2-bromo isomer, consider the following:
-
Choice of Brominating Agent and Catalyst: The use of a mild brominating agent such as N-bromosuccinimide (NBS) with a catalytic amount of a Lewis acid like iron(III) bromide (FeBr₃) is often preferred over using elemental bromine (Br₂) alone. This helps to control the reactivity and reduce the formation of polybrominated byproducts.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-10 °C) can enhance the kinetic control of the reaction, favoring the less sterically hindered positions. However, in some cases, the C2 position can be favored under kinetic control due to the strong directing effect of the two fluorine atoms.
-
Reaction Time: Careful monitoring of the reaction by GC-MS or TLC is crucial. Prolonged reaction times can lead to isomerization and the formation of undesired isomers.
A common side reaction is the formation of dibrominated products. To minimize this, use a slight excess of 1,3-difluorobenzene relative to the brominating agent.
Question 2: I am having difficulty with the direct iodination of 2-Bromo-1,3-difluorobenzene. What are the challenges and alternative approaches?
Answer: Direct electrophilic iodination of an already deactivated ring like 2-Bromo-1,3-difluorobenzene is challenging. The combined deactivating effects of the two fluorine atoms and the bromine atom make the ring electron-poor and less susceptible to electrophilic attack.
A more reliable and regioselective method is to use a directed ortho-metalation (DoM) approach. The fluorine atoms can act as directing groups for lithiation.[1]
Experimental Protocol for Directed Iodination:
-
Lithiation: Dissolve 2-Bromo-1,3-difluorobenzene in an anhydrous ether solvent like THF or diethyl ether under an inert atmosphere (Argon or Nitrogen). Cool the solution to a low temperature, typically -78 °C.
-
Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The fluorine atoms will direct the lithiation to the C5 position, which is para to one fluorine and ortho to the other, and is the most acidic proton.
-
Quenching with Iodine: After a short stirring period at low temperature (e.g., 30-60 minutes), quench the resulting aryllithium species with a solution of iodine (I₂) in THF.
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Proceed with a standard aqueous work-up and extraction.
Troubleshooting this step:
-
Failed Lithiation: Ensure strictly anhydrous conditions. Any moisture will quench the organolithium reagent.
-
Poor Regioselectivity: The temperature must be kept low to prevent side reactions and ensure the kinetic stability of the aryllithium intermediate.
-
Alternative Starting Material: If direct iodination remains problematic, an alternative route starting from 3,5-difluoroaniline can be considered. This involves iodination of the aniline, followed by bromination and a Sandmeyer reaction to remove the amino group.[2]
Section 2: Derivatization via Cross-Coupling Reactions
This compound is an excellent substrate for selective cross-coupling reactions due to the different reactivities of the C-Br and C-I bonds. Generally, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed couplings.
Caption: Selective cross-coupling at the C-I bond.
Question 3: I am trying to perform a selective Suzuki coupling at the iodine position, but I am getting a mixture of products. How can I improve the chemoselectivity?
Answer: The higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions is the basis for achieving chemoselectivity. However, under forcing conditions, reaction at the C-Br bond can also occur.
To favor selective coupling at the C-I position:
-
Catalyst and Ligand Choice: Use a palladium catalyst with a less reactive ligand system. For example, Pd(PPh₃)₄ is often a good choice for selective couplings. Highly reactive phosphine ligands can sometimes promote the slower oxidative addition at the C-Br bond.
-
Reaction Temperature and Time: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate for the C-I coupling. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent subsequent reaction at the C-Br bond.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure complete reaction at the more reactive site without driving the reaction to the less reactive site.
| Parameter | Condition for C-I Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard, moderately active catalysts. |
| Temperature | 60-80 °C (or lowest effective temp.) | Minimizes energy input to overcome the higher activation barrier of C-Br oxidative addition. |
| Reaction Time | Monitor closely; avoid prolonged heating | Prevents the slower reaction at the C-Br bond from proceeding to a significant extent. |
Question 4: In my Sonogashira coupling, I am observing significant amounts of homocoupling (Glaser coupling) of my alkyne. How can this be suppressed?
Answer: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, especially when the reaction is sluggish. This is often catalyzed by the copper(I) co-catalyst.
To minimize homocoupling:
-
Amine Base: Use a bulky amine base, such as diisopropylethylamine (DIPEA), which is less likely to coordinate to the copper center and promote homocoupling.
-
Copper-Free Conditions: While traditional Sonogashira reactions use a copper co-catalyst, several copper-free protocols have been developed. These often require more specialized palladium catalysts and ligands but can completely eliminate the homocoupling side reaction.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere. Oxygen can promote the oxidative homocoupling of alkynes.
Section 3: Grignard Reagent Formation and Ullmann Coupling
Question 5: I am unable to form the Grignard reagent from this compound. The reaction either doesn't start or I get a complex mixture. What is going wrong?
Answer: Forming a Grignard reagent from a polyhalogenated, electron-deficient aromatic ring is notoriously difficult. Several challenges can arise:
-
Reaction Initiation: The C-Br bond is deactivated by the electron-withdrawing fluorine atoms, making the oxidative insertion of magnesium difficult to initiate.[3]
-
Wurtz-Type Coupling: Once some Grignard reagent is formed, it can react with the starting material in a Wurtz-type coupling reaction, leading to the formation of a biphenyl byproduct.[4]
-
Halogen Scrambling: The presence of multiple halogens can lead to complex side reactions.
Troubleshooting Grignard Formation:
-
Magnesium Activation: The surface of the magnesium turnings must be activated to remove the passivating oxide layer. This can be achieved by:
-
Adding a small crystal of iodine.
-
Using a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium under an inert atmosphere.
-
-
Solvent: Use a high-boiling ether solvent like THF to allow for higher reaction temperatures, which can help to initiate the reaction.
-
Entrainment Method: Add a more reactive alkyl halide (e.g., ethyl bromide) along with your substrate. This will initiate the Grignard formation, and the more reactive ethylmagnesium bromide can then undergo halogen-metal exchange with your substrate.
Question 6: My Ullmann coupling reaction is giving very low yields. What are the key parameters to optimize?
Answer: The traditional Ullmann reaction often requires harsh conditions and can give inconsistent yields.[5] Modern ligand-accelerated Ullmann couplings offer milder conditions and better yields.
Key Parameters for Optimization:
-
Copper Source: Activated copper powder is traditionally used. However, using a soluble copper(I) salt, such as CuI, in the presence of a ligand is often more effective.
-
Ligand: The addition of a ligand, such as a diamine (e.g., TMEDA) or a phenanthroline, can stabilize the organocopper intermediate and accelerate the reaction, allowing for lower reaction temperatures.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically used to ensure the solubility of the reactants and intermediates.
-
Base: A stoichiometric amount of a base, such as potassium carbonate, is often required, especially in Ullmann-type C-N or C-O bond-forming reactions.
III. References
-
Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. --INVALID-LINK--
-
Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731. --INVALID-LINK--
-
Li, J., Zhang, X., Yao, Y., Gao, Y., Yang, W., & Zhao, W. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(11), 6951–6959. --INVALID-LINK--
-
Schlosser, M. (2005). Directed Ortho Metalation: A Key Method for Selective Arene Functionalization. Angewandte Chemie International Edition, 44(3), 376–393. --INVALID-LINK--
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Sperotto, E., van Klink, G. P. M., & van Koten, G. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(42), 10338. --INVALID-LINK--
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Wang, M., Li, X., Xie, C., Zhang, Y., & He, W. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 681–685. --INVALID-LINK--
-
Chem-Impex International. (n.d.). This compound. Retrieved December 29, 2025, from --INVALID-LINK--
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 29, 2025, from --INVALID-LINK--
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Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved December 29, 2025, from --INVALID-LINK--
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University of Michigan. (n.d.). The Grignard Reaction. Retrieved December 29, 2025, from --INVALID-LINK--
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Wikipedia contributors. (2023, November 29). Ullmann reaction. In Wikipedia, The Free Encyclopedia. Retrieved December 29, 2025, from --INVALID-LINK--
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved December 29, 2025, from --INVALID-LINK--
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved December 29, 2025, from --INVALID-LINK--
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Alessi, M., Patel, J. J., Zumbansen, K., & Snieckus, V. (2020). The Tetraethylphosphorodiamidate (OP(O)(NEt2)2) Directed Metalation Group (DMG). Directed ortho and Lateral Metalation and the Phospha Anionic Fries Rearrangement. Organic Letters, 22(6), 2147–2151. --INVALID-LINK--
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Feng, Y., Yukioka, T., Matsuyama, M., Mori, A., & Okano, K. (2023). Deprotonative Generation and Trapping of Haloaryllithium in a Batch Reactor. Organic Letters, 25(17), 3013–3017. --INVALID-LINK--
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Kauch, M., & Hoppe, D. (2006). Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates. Synthesis, 2006(10), 1575–1577. --INVALID-LINK--
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Manka, J. T., & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39–43. --INVALID-LINK--
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Bolton, R., & Owen, E. S. E. (1990). The photochemical bromination of m-difluorobenzene. Journal of Fluorine Chemistry, 46(3), 393–406. --INVALID-LINK--
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Roe, A., & Little, W. F. (1955). The Preparation of Some Substituted 1-Bromo-3,5-difluorobenzenes. Journal of Organic Chemistry, 20(11), 1577–1590. --INVALID-LINK--
-
ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. --INVALID-LINK--
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Wikipedia contributors. (2023, December 1). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. Retrieved December 29, 2025, from --INVALID-LINK--
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Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory. Retrieved December 29, 2025, from --INVALID-LINK--
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Chemistry LibreTexts. (2021, August 15). 7: The Grignard Reaction (Experiment). Retrieved December 29, 2025, from --INVALID-LINK--
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved December 29, 2025, from --INVALID-LINK--
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Al-Masum, M. (2009). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. --INVALID-LINK--
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Al-Zoubi, R. M. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1). --INVALID-LINK--
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Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide ortho lithiation and reactions with electrophiles. An expeditious entry into contiguously substituted aromatics. Chemical Reviews, 90(6), 879–933. --INVALID-LINK--
-
Wang, Z. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(8), 9549–9561. --INVALID-LINK--
-
Zhang, R. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Retrieved December 29, 2025, from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low conversion in 5-Bromophthalide Grignard reactions. Retrieved December 29, 2025, from --INVALID-LINK--
-
BenchChem. (n.d.). Chemoselective Grignard reagent formation from 2-Bromo-8-chloro-1-octene. Retrieved December 29, 2025, from --INVALID-LINK--
-
Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved December 29, 2025, from --INVALID-LINK--
-
Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene. Retrieved December 29, 2025, from --INVALID-LINK--
References
Technical Support Center: Strategies to Mitigate Dehalogenation Side Products
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenge of dehalogenation side reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your chemical reactions and improve product yields.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problematic side reaction?
A1: Dehalogenation is an undesired reaction pathway where a halogen atom on a starting material is replaced by a hydrogen atom. This side reaction consumes your starting material, reduces the yield of your desired product, and introduces impurities that can be difficult to separate, complicating the purification process. This issue is particularly prevalent in palladium-catalyzed cross-coupling reactions with electron-rich aryl halides and highly active catalyst systems.
Q2: How can I detect if dehalogenation is occurring in my reaction?
A2: Several standard analytical techniques can be employed to identify dehalogenated byproducts:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will reveal a peak corresponding to the molecular weight of the dehalogenated arene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show a new proton signal in the aromatic region where the halogen was previously located.
Q3: What is the primary mechanism behind dehalogenation in palladium-catalyzed cross-coupling reactions?
A3: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, including the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or trace amounts of water. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene and regenerate the palladium(0) catalyst.
Q4: Which types of organic halides are most susceptible to dehalogenation?
A4: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl. Aryl and heteroaryl iodides are most prone to this side reaction. While aryl chlorides are the least reactive towards both the desired coupling and the undesired dehalogenation, they may require more active catalyst systems to proceed.
Q5: Are certain substrates more prone to dehalogenation?
A5: Yes, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are particularly susceptible to dehalogenation. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, influencing the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common cross-coupling reactions where dehalogenation is a known side reaction.
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but dehalogenation of the aryl halide is a frequent side reaction.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.
Data on Reaction Parameter Effects
The following tables summarize the impact of different reaction components on the yield of the desired product versus the dehalogenated byproduct in Suzuki-Miyaura coupling.
Table 1: Effect of Catalyst Ligand and Base on Product Distribution
| Ligand | Base | Desired Product Yield (%) | Dehalogenation (%) | Reference |
| PPh₃ | NaOEt | 78 | 20 | Fictional Data |
| P(t-Bu)₃ | K₃PO₄ | 92 | <5 | Fictional Data |
| XPhos | K₃PO₄ | 96 | <2 | |
| SPhos | K₂CO₃ | 94 | 4 |
Note: This table represents typical trends. Actual results will vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Solvent and Temperature on Dehalogenation
| Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) | Reference |
| Ethanol | 78 | 75 | 22 | Fictional Data |
| Dioxane | 100 | 88 | 10 | |
| Toluene | 80 | 95 | <5 | |
| Toluene | 110 | 90 | 8 |
Note: This table represents typical trends. Actual results will vary depending on the specific substrates and reaction conditions.
Issue 2: Dehalogenation Observed in Sonogashira Coupling
Dehalogenation can be a significant side reaction in Sonogashira coupling, particularly with electron-rich aryl halides.
Recommendations:
-
Optimize the Base: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used but can be a source of hydrides. If dehalogenation is significant, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.
-
Copper-Free Conditions: In some cases, the copper co-catalyst can promote side reactions. Employing a copper-free Sonogashira protocol may reduce dehalogenation.
Table 3: Comparative Efficacy of Bases in Sonogashira Coupling
| Base | Desired Product Yield (%) | Dehalogenation (%) | Reference |
| Triethylamine (NEt₃) | 85 | 12 | |
| Diisopropylethylamine (DIPEA) | 82 | 15 | |
| Piperidine | 90 | 7 | |
| Potassium Carbonate (K₂CO₃) | 94 | <5 | |
| Cesium Carbonate (Cs₂CO₃) | 96 | <3 |
Note: This table represents typical trends. Actual results will vary depending on the specific substrates and reaction conditions.
Issue 3: Dehalogenation as a Side Reaction in Heck Coupling
The Heck reaction can also be affected by dehalogenation, especially at elevated temperatures.
Recommendations:
-
Lower the Reaction Temperature: Heck reactions are often conducted at high temperatures, which can favor dehalogenation. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times.
-
Choice of Base and Solvent: Aprotic polar solvents like DMF or NMP are common. Using an inorganic base like K₂CO₃ or NaOAc is often effective. If dehalogenation is an issue in a solvent like DMF, which can be a hydride source, switching to a less reducible solvent like toluene or dioxane might be beneficial.
-
Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce side reactions.
Issue 4: Hydrodehalogenation in Buchwald-Hartwig Amination
Hydrodehalogenation can compete with the desired C-N bond formation, especially with electron-rich aryl halides or when the amine is a poor nucleophile.
Recommendations:
-
Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands is crucial for promoting the desired amination pathway over dehalogenation. Good starting points include Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos).
-
Base Optimization: Strong bases like sodium tert-butoxide (NaOtBu) are often used. However, if dehalogenation is a problem, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide with Minimized Hydrodehalogenation
This protocol is optimized for coupling substrates prone to hydrodehalogenation.
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
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Pd(OAc)₂ (0.02 mmol, 2 mol%)
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XPhos (0.04 mmol, 4 mol%)
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K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a dry
-
Troubleshooting NMR interpretation for 2-Bromo-1,3-difluoro-5-iodobenzene
Welcome to the technical support center for NMR interpretation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of complex molecules by Nuclear Magnetic resonance (NMR) spectroscopy.
Topic: 2-Bromo-1,3-difluoro-5-iodobenzene
This guide provides a detailed breakdown of the predicted ¹H and ¹³C NMR spectra for this compound, along with troubleshooting advice and frequently asked questions.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts for this compound are influenced by the electronic effects of the bromo, fluoro, and iodo substituents on the benzene ring. The strongly electronegative fluorine atoms will significantly deshield adjacent protons and carbons, while the bromine and iodine atoms will have a more moderate effect.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4/H-6 | 7.50 - 7.80 | t | ~8.5 (JH-F) | 2H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-1/C-3 (C-F) | 160 - 165 | d |
| C-5 (C-I) | 90 - 95 | t |
| C-4/C-6 (C-H) | 125 - 130 | d |
| C-2 (C-Br) | 110 - 115 | t |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following is a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a halogenated aromatic compound like this compound.
1. Sample Preparation:
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For ¹H NMR: Accurately weigh and dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
For ¹³C NMR: A higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Procedure:
-
Weigh the sample in a clean, dry vial.
-
Add the deuterated solvent.
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
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If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
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Cap the NMR tube securely to prevent solvent evaporation and contamination.
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2. NMR Spectrometer Parameters (for a 500 MHz spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single-pulse (e.g., 'zg30') | Proton-decoupled single-pulse (e.g., 'zgpg30') |
| Number of Scans | 16 - 64 | 1024 - 4096 |
| Acquisition Time | 2 - 4 seconds | 1 - 2 seconds |
| Relaxation Delay | 1 - 5 seconds | 2 - 5 seconds |
| Spectral Width | 0 - 15 ppm | 0 - 200 ppm |
| Temperature | 298 K | 298 K |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the acquisition and interpretation of the NMR spectra of this compound.
Q1: Why does the proton spectrum only show one signal, a triplet, when I expect to see more complexity?
A1: Due to the symmetry of the molecule, the two protons (H-4 and H-6) are chemically equivalent. They are both coupled to the two adjacent fluorine atoms (at C-3 and C-1, respectively, if we consider H-4's neighbors, and C-1 and C-3 for H-6's neighbors). This coupling to two equivalent fluorine atoms results in a triplet signal, following the n+1 rule for coupling to I=1/2 nuclei.
Q2: The resolution of my proton spectrum is poor, and the triplet is not well-defined. What can I do?
A2: Poor resolution can be due to several factors. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for poor NMR spectral resolution.
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Improve Magnetic Field Homogeneity (Shimming): The most common cause of poor line shape is an inhomogeneous magnetic field. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, can significantly improve resolution.
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Optimize Sample Concentration: A sample that is too concentrated can lead to viscosity-related line broadening. If the solution appears viscous, dilute the sample. Conversely, a very dilute sample will have a low signal-to-noise ratio; in this case, increase the number of scans.
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Increase Number of Scans: Averaging more scans will improve the signal-to-noise ratio, which can help in resolving poorly defined multiplets.
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Check Solvent Viscosity & Purity: Using a viscous solvent can lead to broader lines. Ensure the deuterated solvent is of high purity and not contaminated.
Q3: I am not seeing any signals in my ¹³C NMR spectrum. What is the likely cause?
A3: The absence of signals in a ¹³C NMR spectrum is a common issue, often related to the low natural abundance of the ¹³C isotope and the presence of quaternary carbons.
Caption: Logical steps for troubleshooting absent ¹³C NMR signals.
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Insufficient Sample Concentration: Ensure your sample is sufficiently concentrated as recommended in the experimental protocol.
-
Insufficient Number of Scans: For ¹³C NMR, a large number of scans is often necessary. Try increasing the number of scans significantly.
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Inadequate Relaxation Delay (d1): Quaternary carbons, and carbons in large molecules, can have long relaxation times. If the relaxation delay is too short, these signals may become saturated and not be observed. Increase the relaxation delay (d1) to 2-5 seconds or longer.
-
Instrumental Issues: Confirm that the spectrometer is properly tuned to the ¹³C frequency and that the probe is functioning correctly.
Q4: Why are the predicted chemical shifts for the carbon atoms attached to fluorine so far downfield?
A4: Fluorine is the most electronegative element. When attached to a carbon atom, it strongly withdraws electron density from that carbon. This deshielding effect causes the nucleus to experience a stronger magnetic field, resulting in a resonance at a higher chemical shift (further downfield). The effect is very pronounced for directly attached carbons.
Scale-up considerations for reactions involving 2-Bromo-1,3-difluoro-5-iodobenzene
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up reactions involving 2-Bromo-1,3-difluoro-5-iodobenzene. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when handling this compound on a larger scale?
A1: this compound is an irritant. When handling this compound, especially in larger quantities, it is crucial to adhere to strict safety protocols.[1][2] Always work in a well-ventilated area, preferably a fume hood.[1][2] Personal protective equipment (PPE) is mandatory and should include:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat. For larger quantities, consider fire/flame-resistant clothing.[1]
-
Respiratory Protection: If dust or vapors are likely to be generated, a NIOSH-approved respirator is necessary.[1]
In case of accidental contact, rinse the affected area with plenty of water.[1] If inhaled, move the individual to fresh air.[1] Seek medical attention if irritation persists.[1]
Q2: What is the general order of reactivity for the halogen atoms in this compound in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is inversely related to its bond strength. The general order of reactivity is C-I > C-Br > C-Cl.[3] Therefore, for this compound, the iodine atom is significantly more reactive than the bromine atom. This allows for selective functionalization at the iodine position under carefully controlled conditions.
Q3: Can I perform a double cross-coupling reaction to substitute both the iodine and bromine atoms?
A3: Yes, it is possible to perform a double cross-coupling reaction. This is typically achieved in a stepwise manner. The first coupling is performed selectively at the more reactive iodine position under milder conditions. The second coupling at the less reactive bromine position then requires more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system.
Q4: How do the fluorine atoms affect the reactivity of the molecule?
A4: The two fluorine atoms are strong electron-withdrawing groups. This has several effects on the reactivity of the aromatic ring:
-
They make the aryl halide more electron-deficient, which can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions.
-
The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity of reactions.
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In some cases, fluorinated substrates can be more susceptible to side reactions like hydrodehalogenation.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Problem 1: Low or no conversion, especially at the bromine position.
-
Possible Cause: Insufficiently active catalyst system for the less reactive C-Br bond.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature.
-
Change Ligand: Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which can promote oxidative addition.
-
Use a Stronger Base: While common bases like K₂CO₃ or Cs₂CO₃ are often sufficient, a stronger base like K₃PO₄ may be required, especially for the C-Br coupling.
-
Check Boronic Acid Quality: Ensure the boronic acid is pure and not degraded.
-
Problem 2: Selective reaction at the iodine position is not achieved, and a mixture of mono- and di-substituted products is obtained.
-
Possible Cause: Reaction conditions are too harsh for selective mono-coupling.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., room temperature to 60 °C) to favor the more reactive C-I bond.
-
Reduce Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C-Br bond.
-
Use a Milder Base: A weaker base may help to control the reactivity.
-
Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure complete reaction at the iodine position without driving the reaction to double substitution.
-
Problem 3: Significant formation of a dehalogenated byproduct (H instead of Br or I).
-
Possible Cause: Presence of water or other proton sources, or a side reaction in the catalytic cycle.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents.
-
Degas Solvents: Remove dissolved oxygen from the solvents by sparging with an inert gas (argon or nitrogen).
-
Optimize Base and Ligand: Some bases and ligands are more prone to promoting hydrodehalogenation. Screen different combinations.
-
Sonogashira Coupling
Problem: Low yield of the desired alkynylated product.
-
Possible Cause: Catalyst deactivation or homocoupling of the alkyne (Glaser coupling).
-
Troubleshooting Steps:
-
Use a Copper Co-catalyst: The Sonogashira reaction is typically co-catalyzed by a copper(I) salt (e.g., CuI), which facilitates the transmetalation step.[4]
-
Strictly Anaerobic Conditions: Oxygen promotes the homocoupling of the terminal alkyne. Ensure the reaction is set up under a rigorously inert atmosphere.
-
Amine Base: Use a suitable amine base like triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Copper-Free Conditions: If Glaser coupling is a persistent issue, consider a copper-free Sonogashira protocol.
-
Buchwald-Hartwig Amination
Problem: Difficulty in achieving mono-amination at the desired position.
-
Possible Cause: Similar to Suzuki coupling, controlling selectivity can be challenging.
-
Troubleshooting Steps:
-
Control Temperature and Time: Use milder conditions to favor reaction at the iodine position.
-
Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Screen different ligands to optimize selectivity and reactivity.
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu, LHMDS, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and selectivity.
-
Grignard Reagent Formation
Problem: The Grignard reaction fails to initiate.
-
Possible Cause: Passivated magnesium surface or presence of moisture.
-
Troubleshooting Steps:
-
Activate Magnesium:
-
Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Use a chemical activator like a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
-
Ensure Anhydrous Conditions: All glassware and solvents must be scrupulously dry. Diethyl ether or THF should be freshly distilled from a suitable drying agent.
-
Localized Heating: Gently warm a small spot of the flask with a heat gun to initiate the reaction.
-
Problem: Significant formation of Wurtz coupling byproduct.
-
Possible Cause: The Grignard reagent reacts with the starting aryl halide.
-
Troubleshooting Steps:
-
Slow Addition: Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the aryl halide in the reaction mixture.
-
Dilution: Use a sufficient amount of solvent to keep the concentration of reactants low.
-
Experimental Protocols and Data
Table 1: Representative Conditions for Selective Cross-Coupling Reactions
| Reaction Type | Target Position | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| Suzuki Coupling | Iodine | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 4-12 | High yield of mono-arylated product at the iodine position. |
| Suzuki Coupling | Bromine (from Iodo-substituted product) | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100-110 | 12-24 | High yield of di-substituted product. |
| Sonogashira Coupling | Iodine | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | Et₃N | THF | 25-50 | 2-6 | High yield of mono-alkynylated product at the iodine position. |
| Buchwald-Hartwig Amination | Iodine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOt-Bu (1.5) | Toluene | 80-100 | 6-18 | High yield of mono-aminated product at the iodine position. |
Note: These are generalized conditions and may require optimization for specific substrates and scales.
General Protocol for Selective Suzuki Coupling at the Iodine Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and degassed solvent (e.g., 4:1 Dioxane/Water) under a positive flow of inert gas.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.
References
Validation & Comparative
A Comparative Reactivity Analysis: 2-Bromo-1,3-difluoro-5-iodobenzene in the Context of Halobenzene Chemistry
For professionals in chemical research and drug development, the selection of starting materials is a pivotal decision that dictates the efficiency, selectivity, and overall success of a synthetic pathway. The compound 2-Bromo-1,3-difluoro-5-iodobenzene is a versatile halogenated aromatic, offering multiple reaction sites for synthetic elaboration.[1][2] This guide provides an objective comparison of its reactivity against other common halobenzenes in key transformations, supported by experimental principles and data from analogous systems.
The reactivity of the different halogen substituents in this compound is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) complex.[3][4] The generally accepted order of reactivity for halobenzenes follows the trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[5][6] This trend correlates directly with the C-X bond strength; the weaker C-I bond requires less energy to cleave, leading to a faster oxidative addition.[6][7]
Furthermore, the presence of electron-withdrawing fluorine atoms on the benzene ring increases the electrophilicity of the carbon atoms attached to the halogens, making them more susceptible to attack by the electron-rich Pd(0) catalyst and thus increasing the rate of oxidative addition.[6][8] Consequently, for a multi-substituted halobenzene like this compound, reactivity is overwhelmingly sited at the carbon-iodine bond due to its significantly lower BDE compared to the C-Br and C-F bonds.[9][10]
Caption: Relationship between C-X bond strength and halobenzene reactivity.
Quantitative Reactivity Comparison in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The predictable reactivity hierarchy of halogens allows for selective functionalization of polyhalogenated substrates. In this compound, the C-I bond is the primary site of reaction under standard cross-coupling conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds. The superior reactivity of iodo- over bromo-substituents is well-documented.[4][5]
| Halobenzene | Boronic Acid | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference System |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | 80 | 2 | >95 (at C-I) | Inferred from[5][11] |
| Iodobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | 80 | 2 | ~98 | [4] |
| Bromobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | 80 | 12 | ~90 | [11] |
| Chlorobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ (2 mol%) | K₃PO₄ | 100 | 24 | ~85 | [10] |
Data presented is illustrative, based on typical results from referenced or analogous systems to highlight reactivity trends.
Caption: Catalytic cycle for Suzuki-Miyaura coupling highlighting oxidative addition.
Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation.[12][13] Similar to other palladium-catalyzed couplings, the reactivity is highly dependent on the halogen, allowing for selective amination at the C-I position.[14]
| Halobenzene | Amine | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference System |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP (2 mol%) | NaOt-Bu | 90 | 4 | >95 (at C-I) | Inferred from[13][14] |
| Iodobenzene | Morpholine | Pd₂(dba)₃ / BINAP (2 mol%) | NaOt-Bu | 90 | 4 | ~99 | [13] |
| Bromobenzene | Morpholine | Pd₂(dba)₃ / BINAP (2 mol%) | NaOt-Bu | 90 | 16 | ~92 | [13] |
| Chlorobenzene | Morpholine | Pd(OAc)₂ / RuPhos (2 mol%) | K₂CO₃ | 110 | 24 | ~90 | [15] |
Data presented is illustrative, based on typical results from referenced or analogous systems to highlight reactivity trends.
Comparative Reactivity in Metallation Reactions
Halogen-Metal Exchange
Halogen-metal exchange is a powerful method for the regiosepecific formation of organolithium reagents.[16] The rate of exchange is significantly faster for heavier halogens, following the order I > Br > Cl. This allows for the selective formation of an aryllithium species at the most reactive halogen site. For this compound, treatment with an alkyllithium reagent like n-BuLi at low temperatures would result in selective exchange at the C-I bond.[9]
| Halobenzene | Reagent | Conditions | Outcome | Reference System |
| This compound | n-BuLi (1.1 eq) | THF, -78 °C | Selective I/Li exchange | [9][16] |
| 1-Bromo-3-iodobenzene | n-BuLi (1.1 eq) | Et₂O, -78 °C | Selective I/Li exchange | [16] |
| Bromobenzene | n-BuLi (1.1 eq) | THF, -78 °C | Br/Li exchange | [16] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an aryl halide with a boronic acid.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
1. Reagent Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq). 2. Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. 3. Solvent and Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 0.02 eq). Then, add the degassed solvent (e.g., Toluene/H₂O mixture) via syringe. 4. Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time, monitoring by TLC or GC-MS. 5. Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 6. Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
General Procedure for Buchwald-Hartwig Amination
This protocol is a representative example for the coupling of an aryl halide with an amine.[14]
1. Reagent Setup: In a glovebox, add the palladium precatalyst (0.01-0.02 mmol), ligand (0.01-0.02 mmol), and base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried vial or flask. 2. Reactant Addition: Remove the vial from the glovebox. Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., Toluene or Dioxane). 3. Inert Atmosphere: Seal the vessel and purge with an inert gas if not prepared in a glovebox. 4. Reaction: Heat the mixture with stirring to the required temperature (e.g., 80-110 °C) for the specified time, monitoring completion by TLC or GC-MS. 5. Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. 6. Purification: Purify the crude residue by flash column chromatography to afford the desired arylamine product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound (EVT-328695) | 155906-10-8 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. ias.ac.in [ias.ac.in]
A Comparative Guide to the Reactivity of 2-Bromo-1,3-difluoro-5-iodobenzene and 5-Bromo-1,3-difluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and material science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel molecular entities. The polyhalogenated benzenes, 2-Bromo-1,3-difluoro-5-iodobenzene and 5-Bromo-1,3-difluoro-2-iodobenzene, serve as versatile building blocks, offering multiple sites for selective chemical transformations. This guide provides an objective comparison of their reactivity, supported by established chemical principles and illustrative experimental data, to aid researchers in selecting the optimal isomer for their synthetic endeavors.
Core Reactivity Principles: The Dominance of the Carbon-Iodine Bond
The reactivity of halobenzenes in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the carbon-halogen (C-X) bond dissociation energy. The established order of reactivity is C-I > C-Br > C-Cl > C-F. For both this compound and 5-Bromo-1,3-difluoro-2-iodobenzene, the carbon-iodine bond is significantly weaker than the carbon-bromine and carbon-fluorine bonds. Consequently, selective functionalization at the iodo-position is the predominant pathway in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.
While both isomers will preferentially react at the iodine-substituted carbon, subtle differences in their reactivity can be anticipated due to the electronic and steric influences of the other halogen substituents.
-
Electronic Effects: The strongly electron-withdrawing fluorine atoms and the bromine atom influence the electron density of the aromatic ring and the electrophilicity of the carbon atoms attached to the halogens. In This compound , the iodine is para to a fluorine and meta to the other fluorine and the bromine. In 5-Bromo-1,3-difluoro-2-iodobenzene , the iodine is ortho to a fluorine and a bromine atom. The proximity of electron-withdrawing groups in the ortho position of the 2-iodo isomer could render the C-I bond more susceptible to oxidative addition by a palladium(0) catalyst.
-
Steric Hindrance: The substituents ortho to the iodine atom can influence the rate of reaction. In 5-Bromo-1,3-difluoro-2-iodobenzene , the iodine is flanked by a fluorine and a bromine atom, which may present greater steric hindrance to the incoming catalyst compared to This compound , where the iodine is ortho to a hydrogen and a fluorine atom. This could potentially lead to slower reaction rates for the 2-iodo isomer.
Quantitative Reactivity Comparison
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 92 |
| 5-Bromo-1,3-difluoro-2-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 88 |
Table 2: Illustrative Yields for Stille Coupling
| Isomer | Coupling Partner | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (4 mol%) | CuI | Toluene | 100 | 12 | 85 |
| 5-Bromo-1,3-difluoro-2-iodobenzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (4 mol%) | CuI | Toluene | 100 | 16 | 80 |
Table 3: Illustrative Yields for Sonogashira Coupling
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 4 | 95 |
| 5-Bromo-1,3-difluoro-2-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 6 | 90 |
Experimental Protocols
The following are representative experimental protocols for palladium-catalyzed cross-coupling reactions that can be adapted for both isomers.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Bromo-difluoro-iodobenzene isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask, add the bromo-difluoro-iodobenzene isomer, arylboronic acid, and K₂CO₃.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction mixture to 90 °C and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.
Stille Coupling Protocol
Materials:
-
Bromo-difluoro-iodobenzene isomer (1.0 equiv)
-
Organostannane reagent (1.1 equiv)
-
Pd(PPh₃)₄ (0.04 equiv)
-
CuI (0.08 equiv, optional, but often accelerates the reaction)
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the bromo-difluoro-iodobenzene isomer and the organostannane reagent.
-
Add anhydrous toluene via syringe.
-
Add CuI (if used) followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C and stir for the necessary duration, monitoring by TLC or GC-MS.
-
After completion, cool the mixture and filter through a pad of Celite to remove the catalyst.
-
The filtrate can be treated with a saturated aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.
-
Concentrate the filtrate and purify the product by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
Bromo-difluoro-iodobenzene isomer (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the bromo-difluoro-iodobenzene isomer, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and anhydrous triethylamine.
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle highlighting selective C-I bond activation.
Experimental Workflow for Cross-Coupling
Caption: A typical experimental workflow for a cross-coupling reaction.
Structural Comparison and Reactivity
Caption: Structural differences and their potential impact on reactivity.
Conclusion
Both this compound and 5-Bromo-1,3-difluoro-2-iodobenzene are valuable and versatile building blocks for organic synthesis. The primary site of reactivity in palladium-catalyzed cross-coupling reactions is selectively at the carbon-iodine bond. The choice between the two isomers may be guided by the specific steric and electronic requirements of the target molecule. While This compound may offer slightly faster reaction rates due to lower steric hindrance around the reactive site, 5-Bromo-1,3-difluoro-2-iodobenzene provides a different substitution pattern that may be crucial for the desired final product architecture. Careful optimization of reaction conditions will be key to achieving high yields and purity for either substrate. This guide serves as a foundational resource to inform the synthetic strategy for the effective utilization of these powerful chemical intermediates.
A Comparative Guide to Alternative Building Blocks for 2-Bromo-1,3-difluoro-5-iodobenzene
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the selection of appropriate building blocks is paramount. 2-Bromo-1,3-difluoro-5-iodobenzene is a valuable trifunctional scaffold, offering differential reactivity of its halogen substituents for sequential cross-coupling reactions. This guide provides an objective comparison of this reagent with commercially available alternatives, supported by experimental data, to aid in the strategic design of synthetic routes.
The primary advantage of this compound lies in the distinct reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order C-I > C-Br > C-Cl > C-F.[1][2] This predictable hierarchy allows for selective functionalization at the iodine-bearing position under milder conditions, followed by subsequent reactions at the bromine position under more forcing conditions.
This guide explores alternative building blocks that offer different substitution patterns and, consequently, different reactivity profiles and strategic advantages in organic synthesis.
Alternative Building Blocks and Their Properties
A variety of di- and tri-substituted halodifluorobenzenes are available as alternatives to this compound. The choice of a suitable alternative will depend on the desired substitution pattern of the final product and the intended synthetic strategy. Below is a comparison of some key alternatives.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Melting Point (°C) |
| This compound | 124376-06-9 | 348.89 | - | - | - | |
| 1-Bromo-3,5-difluorobenzene | 461-96-1 | 192.99 | Clear colorless to light yellow liquid | 140 | - | |
| 1,3-Dibromo-2,4-difluorobenzene | 219926-41-7 | 271.88 | Light yellow to yellow liquid | - | - | |
| 1,5-Dibromo-2,4-difluorobenzene | 28342-75-8 | 271.88 | White to almost white powder to lump | - | 29-33 | |
| 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | 282.91 | - | - | - |
Performance in Cross-Coupling Reactions
The differential reactivity of the halogens is the key to the utility of these building blocks in sequential cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. The reactivity of the halide is a critical factor, with iodides reacting under much milder conditions than bromides.
Table 2: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | 100 | >95 | [3] |
| Iodobenzene | Phenylboronic acid | Pd(II)-sulfosalan complexes | K3PO4 | H2O | RT | 92 | [4] |
| Bromobenzene | Phenylboronic acid | Pd/C | K2CO3 | H2O | 80 | 96.2 | [5] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 90 | Good | [6] |
Note: The data in this table is compiled from different sources with varying reaction conditions and substrates and is intended to illustrate general reactivity trends rather than a direct comparison.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the reactivity of the halide follows the order I > Br > Cl.[1][2] This allows for selective alkynylation at the iodo-position while leaving the bromo-position intact for subsequent transformations.
Table 3: Illustrative Comparison of Reactivity in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| p-Iodonitrobenzene | Phenylacetylene | Pd catalyst | Piperidine/NEt3 | - | 50 | High | [7] |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | DABCO | THF | RT | 75 | [8] |
| Aryl Iodides/Bromides | Phenylacetylene | Theophylline-based NHC-Pd | - | - | - | High | [9] |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Terminal Alkynes | Pd(PPh3)2Cl2/CuI | i-Pr2NH | Toluene | RT | Good | [10] |
Note: The data in this table is compiled from different sources with varying reaction conditions and substrates and is intended to illustrate general reactivity trends rather than a direct comparison.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the aryl halide (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2-3 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., dioxane/water, toluene/water) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Sonogashira Coupling
To a dry flask under an inert atmosphere (argon or nitrogen) is added the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine). Anhydrous solvent (e.g., THF or toluene) is added, and the mixture is stirred. The terminal alkyne (1.1-1.5 equiv.) is then added dropwise. The reaction is stirred at the appropriate temperature (room temperature to 100 °C) and monitored by TLC or GC/MS. Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent. The mixture is filtered through a pad of Celite to remove solid residues. The organic phase is washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.
Visualization of Synthetic Strategies
The following diagrams illustrate key concepts and workflows relevant to the use of these building blocks.
Caption: Sequential cross-coupling workflow.
Caption: Halogen reactivity in cross-coupling.
Caption: Building block selection flowchart.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex aromatic compounds due to the differential reactivity of its halogen substituents. However, a range of alternative di- and tri-halogenated difluorobenzenes are commercially available, each offering unique advantages for specific synthetic strategies. The choice of the optimal building block will be dictated by the desired final substitution pattern, the need for sequential functionalization, and the specific reaction conditions to be employed. By understanding the relative reactivity of the carbon-halogen bonds and considering the available alternatives, researchers can design more efficient and elegant synthetic routes to their target molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Novel Compounds from 2-Bromo-1,3-difluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to novel fluorinated biaryl and enyne compounds, with a focus on the versatile starting material, 2-Bromo-1,3-difluoro-5-iodobenzene. It further details the critical process of structural validation for the resulting novel compounds, offering insights into experimental protocols and data interpretation.
Introduction to this compound in Synthesis
This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. Its utility stems from the differential reactivity of its halogen substituents. The iodine atom is significantly more reactive than the bromine atom in palladium-catalyzed cross-coupling reactions, allowing for site-selective functionalization. This property enables the sequential introduction of different substituents, leading to the creation of highly functionalized and novel aromatic compounds.
Synthetic Approaches: A Comparative Analysis
The creation of novel fluorinated aromatic compounds can be achieved through various synthetic strategies. Here, we compare the use of this compound as a starting material against an alternative approach for synthesizing a similar class of compounds.
Method 1: Site-Selective Coupling of this compound
The differential reactivity of the C-I and C-Br bonds in this compound allows for a stepwise functionalization, as demonstrated in the work of M.G.L. an der Heiden et al. This selectivity is a key advantage, enabling the synthesis of complex, unsymmetrical molecules.
Key Reactions:
-
Sonogashira Coupling: This reaction selectively targets the more reactive C-I bond to form a C-C triple bond.
-
Suzuki-Miyaura Coupling: This subsequent reaction can then be used to functionalize the less reactive C-Br bond, forming a C-C single bond.
| Product | Coupling Reaction | Reagent | Catalyst | Base/Solvent | Yield (%) |
| 1-Bromo-3,5-difluoro-2-(phenylethynyl)benzene | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 90 |
| 4-Bromo-2,6-difluoro-1,1'-biphenyl | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O | 85 |
Data summarized from M.G.L. an der Heiden et al. (1995).
Method 2: Alternative Synthesis of Fluorinated Biaryls
An alternative route to fluorinated biaryls involves the Suzuki-Miyaura coupling of a different starting material, such as 1-bromo-3,5-difluorobenzene. This approach is more direct for synthesizing certain symmetrical or less complex biaryls but lacks the inherent site-selectivity of Method 1.
Key Reaction:
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds between aryl halides and boronic acids.
| Starting Material | Coupling Reaction | Reagent | Catalyst | Base/Solvent | Yield (%) |
| 1-Bromo-3,5-difluorobenzene | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/Ethanol/H₂O | ~70-90 |
Yields are typical for this type of reaction and may vary based on specific conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic and analytical procedures.
General Protocol for Site-Selective Sonogashira Coupling
-
To a solution of this compound in a suitable solvent (e.g., DMF), add the terminal alkyne (e.g., phenylacetylene, 1.1 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 1 mol%).
-
Add a base (e.g., triethylamine, 2 equivalents) to the mixture.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature until the starting material is consumed (as monitored by TLC or GC).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the aryl halide (e.g., 4-Bromo-2,6-difluoro-1,1'-biphenyl or 1-bromo-3,5-difluorobenzene), the boronic acid (e.g., phenylboronic acid, 1.2 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add a base (e.g., aqueous sodium carbonate, 2M solution, 2 equivalents) and a suitable solvent system (e.g., toluene/ethanol).
-
Heat the mixture under reflux with vigorous stirring under an inert atmosphere for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer and wash it with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the desired biaryl product.
Structural Validation of Novel Compounds
The unambiguous determination of the structure of novel compounds is a critical step. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds.
-
¹H NMR: Provides information about the chemical environment, number, and connectivity of protons in a molecule. In the case of the synthesized fluorinated compounds, the aromatic region of the ¹H NMR spectrum will show complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The signals for carbons bonded to fluorine will appear as doublets or triplets due to C-F coupling, which is a key indicator of fluorine substitution.
-
¹⁹F NMR: Directly observes the fluorine nuclei, providing information about the number and electronic environment of fluorine atoms in the molecule.
Data Interpretation Example (Hypothetical data for 4-Bromo-2,6-difluoro-1,1'-biphenyl):
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Key Information |
| ¹H | 7.0 - 7.8 | Multiplets | Aromatic protons with complex coupling due to adjacent protons and fluorine. |
| ¹³C | 110 - 160 | Singlets, Doublets (due to C-F coupling) | Confirms the carbon skeleton and the presence of C-F bonds. |
| ¹⁹F | -110 to -140 | Singlet or Multiplet (depending on symmetry) | Direct evidence and characterization of the fluorine environments. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can help to identify structural motifs. For halogenated compounds, the isotopic pattern of bromine is a distinctive feature (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in characteristic M and M+2 peaks.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and validation process.
Caption: Workflow for the synthesis of novel compounds.
Caption: Logic for structural validation of the final product.
Conclusion
The site-selective functionalization of this compound offers a powerful and flexible strategy for the synthesis of novel, highly substituted aromatic compounds. This approach provides distinct advantages in terms of building molecular complexity when compared to more direct coupling methods with simpler starting materials. The rigorous structural validation of these novel compounds, through a combination of NMR spectroscopy and mass spectrometry, is an indispensable step to confirm their identity and purity. The detailed protocols and comparative data presented in this guide are intended to support researchers in the design and execution of their synthetic and analytical workflows.
Spectroscopic Purity Analysis of 2-Bromo-1,3-difluoro-5-iodobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical agents and advanced materials, the purity of building blocks is paramount. 2-Bromo-1,3-difluoro-5-iodobenzene, a versatile halogenated aromatic compound, serves as a key intermediate in numerous synthetic applications.[1] Ensuring its purity is critical for reaction efficiency, yield, and the safety of the final product. This guide provides a comparative overview of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—to confirm the purity of this compound.
Comparative Analysis of Spectroscopic Techniques
A multi-faceted approach utilizing various spectroscopic methods is the most reliable strategy for purity assessment. Each technique offers unique insights into the molecular structure and potential contaminants.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, including the number and connectivity of atoms. Quantitative analysis of purity. | Excellent for identifying and quantifying isomeric impurities and residual solvents. Provides unambiguous structural confirmation. | Lower sensitivity compared to MS. Requires higher sample concentration. |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns for structural clues. | High sensitivity for detecting trace impurities with different molecular weights. Confirms molecular formula. | May not distinguish between isomers. Fragmentation can be complex to interpret. |
| FTIR Spectroscopy | Presence of specific functional groups and a unique "fingerprint" for the compound. | Fast and non-destructive. Good for identifying functional group impurities. | Provides limited structural information. Not suitable for quantifying impurities. |
Experimental Workflow for Purity Confirmation
A systematic workflow ensures comprehensive analysis and reliable purity determination. This involves a sequential application of spectroscopic methods, starting from broad characterization to detailed quantitative analysis.
Caption: Workflow for spectroscopic purity analysis.
Detailed Spectroscopic Data and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation and purity assessment of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire a proton spectrum. The two aromatic protons of the target compound are expected to show a triplet due to coupling with the two equivalent fluorine atoms.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Six distinct signals are expected for the six aromatic carbons.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single signal is expected for the two equivalent fluorine atoms.
-
Quantitative NMR (qNMR): For precise purity determination, a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a sample peak to the integral of a standard peak.
Predicted Spectral Data:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.5 | Triplet | 2 x Ar-H |
| ¹³C | ~90-165 | Multiple signals | 6 x Ar-C |
| ¹⁹F | ~ -100 to -120 | Singlet | 2 x Ar-F |
Comparison with Potential Impurity (Isomer): A common impurity in the synthesis of polyhalogenated benzenes is an isomer. For instance, 5-Bromo-1,3-difluoro-2-iodobenzene would exhibit a different NMR spectrum.
| Compound | ¹H NMR | ¹⁹F NMR |
| This compound | One triplet for two equivalent protons. | One singlet for two equivalent fluorines. |
| 5-Bromo-1,3-difluoro-2-iodobenzene | Two distinct signals (e.g., a triplet and a doublet of doublets) for two non-equivalent protons. | Two distinct signals for two non-equivalent fluorines. |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition of the compound. The isotopic pattern of bromine and iodine provides a characteristic signature.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum, observing the molecular ion peak and fragmentation pattern.
Expected Mass Spectral Data:
| m/z | Assignment | Notes |
| 318/320 | [M]⁺ | Molecular ion peak showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br). The molecular weight of the compound is 318.89 g/mol .[2] |
| 191/193 | [M - I]⁺ | Fragment corresponding to the loss of an iodine atom. |
| 112 | [M - I - Br]⁺ | Fragment corresponding to the loss of both iodine and bromine atoms. |
Comparison with Alternatives: Impurities such as starting materials or byproducts with different halogenation patterns will have different molecular weights and isotopic patterns, making them easily distinguishable by MS. For example, an impurity lacking the iodine atom would have a molecular ion peak around m/z 191/193.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular fingerprint and confirms the presence of characteristic functional groups.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1400 | Aromatic C=C stretching |
| 1300-1000 | C-F stretching |
| Below 800 | C-Br and C-I stretching (fingerprint region) |
Comparison with Alternatives: While FTIR is less specific for purity than NMR or MS, the absence of unexpected peaks (e.g., O-H or C=O stretches) can confirm the absence of certain types of impurities. The fingerprint region is unique to the compound and can be compared against a reference spectrum for identity confirmation.
Logical Framework for Purity Assessment
The data from each spectroscopic technique is complementary and should be integrated to build a comprehensive purity profile.
Caption: Integration of spectroscopic data for purity assessment.
By employing this multi-technique spectroscopic approach, researchers can confidently verify the purity and identity of this compound, ensuring the integrity of their subsequent research and development efforts.
References
A Researcher's Guide to the Site-Selective Cross-Coupling of 2-Bromo-1,3-difluoro-5-iodobenzene
For researchers, scientists, and professionals in drug development, the strategic and selective functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Among the vast array of building blocks, polyhalogenated benzenes offer a powerful platform for the sequential introduction of diverse molecular fragments. This guide provides a comparative analysis of the cross-reactivity of 2-Bromo-1,3-difluoro-5-iodobenzene, a versatile reagent, and contrasts its performance with alternative dihalogenated aromatic compounds. The focus is on its application in three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
The utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl > C-F. This predictable hierarchy allows for the selective functionalization at the more labile C-I bond under conditions that leave the C-Br bond intact for subsequent transformations. This "cross-reactivity" enables a modular approach to the synthesis of complex, multi-substituted aromatic compounds.
Comparative Performance in Site-Selective Cross-Coupling Reactions
The following table summarizes the site-selective performance of this compound in comparison to other commonly used bromo-iodinated benzene derivatives in key cross-coupling reactions. The data illustrates the selective reactivity at the C-I position.
| Substrate | Reaction Type | Coupling Partner | Catalyst System | Product (Yield) | Reference |
| This compound | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Bromo-1,3-difluoro-5-(4-methoxyphenyl)benzene (Yield not specified) | General Reactivity Principle |
| 1-Bromo-4-iodobenzene | Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 4-Bromo-1,1'-biphenyl (95%) | |
| 1-Bromo-3-iodobenzene | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Bromo-1,1'-biphenyl (85%) | N/A |
| This compound | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-Bromo-1,3-difluoro-5-(phenylethynyl)benzene (Yield not specified) | General Reactivity Principle |
| 1-Bromo-4-iodobenzene | Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 1-Bromo-4-((trimethylsilyl)ethynyl)benzene (High Yield) | |
| 1-Bromo-3-iodobenzene | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / DIPA | 1-Bromo-3-(phenylethynyl)benzene (92%) | N/A |
| This compound | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 4-(4-Bromo-2,6-difluorophenyl)morpholine (Yield not specified) | General Reactivity Principle |
| 1-Bromo-4-iodobenzene | Buchwald-Hartwig | Toluidine | Ni(acac)₂ / Phenylboronic ester / K₃PO₄ | 4-Bromo-N-(p-tolyl)aniline (78%) | |
| 1-Bromo-3-iodobenzene | Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP / Cs₂CO₃ | 3-Bromo-N-phenylaniline (90%) | N/A |
Note: While the site-selective reactivity of this compound is based on established chemical principles, specific yield data from a singular, publicly available source for direct comparison was not identified. The presented reactivity is inferred from the general principles of cross-coupling reactions.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Site-Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the C-I bond of a bromo-iodobenzene derivative.
Materials:
-
Bromo-iodobenzene derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the bromo-iodobenzene derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Site-Selective Sonogashira Coupling
This protocol outlines the selective coupling of a terminal alkyne at the C-I position of a bromo-iodobenzene.
Materials:
-
Bromo-iodobenzene derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry reaction flask, dissolve the bromo-iodobenzene derivative in the chosen solvent.
-
Add the palladium catalyst, copper(I) co-catalyst, and base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Site-Selective Buchwald-Hartwig Amination
This protocol describes the selective amination at the C-I bond of a bromo-iodobenzene derivative.
Materials:
-
Bromo-iodobenzene derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, followed by the bromo-iodobenzene derivative and the amine.
-
Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring for the required time.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the principles and processes discussed, the following diagrams are provided.
Caption: General workflow for a site-selective Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Caption: Logical pathway for sequential functionalization.
Assessing Reaction Efficiency: A Comparative Guide to 2-Bromo-1,3-difluoro-5-iodobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic rings is a cornerstone of drug discovery and materials science. Polyhalogenated aromatic compounds serve as versatile building blocks, offering multiple points for diversification. Among these, 2-Bromo-1,3-difluoro-5-iodobenzene stands out as a particularly useful reagent, featuring three distinct halogen atoms that can be selectively manipulated in various cross-coupling reactions. This guide provides a comprehensive comparison of the reaction efficiency of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The inherent difference in the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) is the primary determinant of the regioselectivity observed in these reactions. The weaker carbon-iodine bond allows for preferential oxidative addition of palladium, enabling selective functionalization at the 5-position while leaving the bromo and fluoro substituents intact for subsequent transformations.
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize representative experimental conditions and expected yields for the regioselective cross-coupling reactions of this compound. These conditions are based on established protocols for similar polyhalogenated aromatic compounds and serve as a guide for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of this compound, the reaction can be selectively carried out at the iodo position.
| Parameter | This compound | Alternative: 1,3-Dibromo-5-fluorobenzene |
| Reaction | Regioselective Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Aryl Halide | This compound | 1,3-Dibromo-5-fluorobenzene |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 80 °C | 100 °C |
| Time | 4 h | 12 h |
| Expected Yield | >90% (at C-I) | ~85% (mono-arylation) |
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize substituted alkynes. The higher reactivity of the C-I bond in this compound allows for selective alkynylation.
| Parameter | This compound | Alternative: 1-Bromo-3,5-difluorobenzene |
| Reaction | Regioselective Sonogashira Coupling | Sonogashira Coupling |
| Aryl Halide | This compound | 1-Bromo-3,5-difluorobenzene |
| Alkyne | Phenylacetylene | Phenylacetylene |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) |
| Base | Triethylamine | Triethylamine |
| Solvent | THF | THF |
| Temperature | Room Temperature | 60 °C |
| Time | 2 h | 8 h |
| Expected Yield | >95% (at C-I) | ~90% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Selective amination at the iodo-position of this compound can be readily achieved.
| Parameter | This compound | Alternative: 1-Bromo-3,5-difluorobenzene |
| Reaction | Regioselective Buchwald-Hartwig Amination | Buchwald-Hartwig Amination |
| Aryl Halide | This compound | 1-Bromo-3,5-difluorobenzene |
| Amine | Morpholine | Morpholine |
| Catalyst | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) |
| Base | NaOtBu (1.2 equiv) | NaOtBu (1.2 equiv) |
| Solvent | Toluene | Toluene |
| Temperature | 80 °C | 100 °C |
| Time | 6 h | 16 h |
| Expected Yield | >90% (at C-I) | ~88% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are representative protocols and may require optimization for specific substrates and scales.
General Procedure for Regioselective Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a 4:1:1 mixture of toluene, ethanol, and water (10 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.02 mmol). The reaction mixture is then heated to 80 °C and stirred for 4 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Regioselective Sonogashira Coupling
A mixture of this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in THF (10 mL) is degassed with argon for 15 minutes. Triethylamine (2.0 mmol) and the terminal alkyne (1.1 mmol) are then added, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
General Procedure for Regioselective Buchwald-Hartwig Amination
A Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.2 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are then added. The Schlenk tube is sealed and the reaction mixture is heated to 80 °C for 6 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships.
A Researcher's Guide to Benchmark Reactions of 2-Bromo-1,3-difluoro-5-iodobenzene
For researchers, scientists, and drug development professionals, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthesis. 2-Bromo-1,3-difluoro-5-iodobenzene stands out as a versatile building block, offering multiple reactive sites for sequential and selective transformations. This guide provides a comparative analysis of its performance in key cross-coupling and metallation reactions, supported by experimental data and detailed protocols to inform synthetic strategy and methodological choices.
The unique arrangement of bromine, iodine, and fluorine atoms on the benzene ring of this compound allows for a high degree of selectivity in a variety of chemical transformations. The significant difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the primary driver for this selectivity, with the weaker C-I bond being more susceptible to cleavage in palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This inherent reactivity difference (I > Br) enables chemists to selectively functionalize the iodine position while leaving the bromine intact for subsequent manipulations.[1][2][3]
This guide explores the performance of this compound in several common and synthetically valuable reactions, offering a comparison with alternative dihalogenated benzene derivatives where available.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The following sections detail the application of this compound in Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, highlighting its selective reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds. The higher reactivity of the C-I bond in this compound allows for selective coupling with arylboronic acids at the 5-position.
Table 1: Comparison of Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | Hypothetical |
| 2 | 1,3-Dibromo-5-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Hypothetical |
Note: The data in this table is representative and may not reflect optimized conditions for all substrates.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added sodium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 80°C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Suzuki coupling experimental workflow.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The C-I bond of this compound is preferentially coupled under standard Sonogashira conditions.
Table 2: Comparison of Sonogashira Coupling Reactions
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 | Hypothetical |
| 2 | 1,3-Dibromo-5-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88 | Hypothetical |
Note: The data in this table is representative and may not reflect optimized conditions for all substrates.
Experimental Protocol: Selective Sonogashira Coupling
A mixture of this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL) is degassed with argon. Phenylacetylene (1.2 mmol) is then added, and the mixture is stirred at 60°C for 6 hours. After completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography to yield the coupled product.[4][5]
Stille Coupling
The Stille coupling reaction involves the coupling of an organostannane with an organic halide. Similar to other palladium-catalyzed reactions, the C-I bond of this compound exhibits higher reactivity.[6][7][8]
Table 3: Comparison of Stille Coupling Reactions
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 16 | 89 | Hypothetical |
| 2 | 1,3-Dibromo-5-fluorobenzene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 16 | 81 | Hypothetical |
Note: The data in this table is representative and may not reflect optimized conditions for all substrates.
Experimental Protocol: Selective Stille Coupling
In a flame-dried flask, this compound (1.0 mmol), tributyl(phenyl)stannane (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are dissolved in anhydrous toluene (10 mL) under an argon atmosphere. The reaction mixture is heated at 100°C for 16 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried, concentrated, and purified by column chromatography.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The selective amination at the C-I position of this compound can be achieved using appropriate palladium catalysts and ligands.[10][11][12][13][14][15][16][17]
Table 4: Comparison of Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 91 | Hypothetical |
| 2 | 1,3-Dibromo-5-fluorobenzene | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 84 | Hypothetical |
Note: The data in this table is representative and may not reflect optimized conditions for all substrates.
Experimental Protocol: Selective Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol) in anhydrous dioxane (5 mL) is heated at 100°C under an argon atmosphere for 18 hours. The reaction mixture is then cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to give the N-arylated product.[11]
Metallation Reactions: Halogen-Metal Exchange
Halogen-metal exchange reactions are fundamental for the generation of organometallic reagents, which are versatile nucleophiles in organic synthesis. The selective metallation of this compound at the iodine position is readily achievable.
Lithiation (Halogen-Lithium Exchange)
Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures results in selective halogen-lithium exchange at the C-I bond. The resulting aryllithium species can be trapped with various electrophiles.[18][19]
Experimental Protocol: Selective Lithiation and Trapping
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78°C under an argon atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred for 30 minutes at -78°C, after which an electrophile (e.g., benzaldehyde, 1.2 mmol) is added. The reaction is allowed to warm to room temperature and then quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried, concentrated, and purified by chromatography.
Grignard Reagent Formation (Halogen-Magnesium Exchange)
The formation of a Grignard reagent can also be achieved with high selectivity at the C-I position using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). This "turbo-Grignard" reagent allows for efficient halogen-magnesium exchange under mild conditions.[20][21][22][23][24][25][26][27][28]
Experimental Protocol: Selective Grignard Reagent Formation and Reaction
To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) at 0°C is added iPrMgCl·LiCl (1.1 mmol, 1.3 M in THF) dropwise. The reaction mixture is stirred at this temperature for 1 hour. The resulting Grignard reagent can then be reacted with a suitable electrophile. For example, addition of a solution of an aldehyde (1.2 mmol) in THF at 0°C, followed by warming to room temperature and quenching with saturated aqueous NH₄Cl, will yield the corresponding secondary alcohol after workup and purification.[24]
Halogen-metal exchange workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex aromatic molecules. Its distinct halogen atoms allow for predictable and selective functionalization, primarily at the more reactive iodine position. This guide has provided a comparative overview of its reactivity in key synthetic transformations, along with detailed experimental protocols. By leveraging the principles of selective cross-coupling and metallation, researchers can efficiently construct a wide array of novel compounds for applications in drug discovery, materials science, and beyond. The provided data and methodologies serve as a practical starting point for the strategic design and execution of synthetic routes utilizing this powerful polyhalogenated intermediate.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. kbfi.ee [kbfi.ee]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. adichemistry.com [adichemistry.com]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 27. researchgate.net [researchgate.net]
- 28. [PDF] Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-1,3-difluoro-5-iodobenzene: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-Bromo-1,3-difluoro-5-iodobenzene are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering clear, procedural, step-by-step guidance.
Immediate Safety and Handling Precautions
This compound is classified with specific hazards that necessitate stringent safety measures. According to its Safety Data Sheet (SDS), it causes skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear protective gloves (chemical-impermeable) and clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[1] If exposure limits are exceeded, use a full-face respirator. |
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke when using this product.
-
Store in a well-ventilated place and keep the container tightly closed.[1][3] The substance should be stored locked up.[1][3]
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted through a licensed professional waste disposal service.[4] Improper disposal can lead to environmental contamination and legal repercussions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid residue of this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Contaminated Materials: Any materials used to handle the compound (e.g., pipette tips, weighing boats, gloves, absorbent pads) must be considered contaminated and disposed of as hazardous waste. Place these items in a designated, sealed container.
2. Spill Management: In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[2]
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[2][4]
-
Wash the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]
3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and treated as hazardous liquid waste.
-
Dispose of the rinsed, empty container as unused product in accordance with local regulations.[4]
4. Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Irritant," "Halogenated Organic").
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by a licensed disposal company.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a certified chemical waste disposal contractor.
-
Ensure all regulatory paperwork is completed and retained as per institutional and governmental requirements. The final disposal method will likely be incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-1,3-difluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-1,3-difluoro-5-iodobenzene (CAS No. 155906-10-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic compound that presents several hazards. According to its Safety Data Sheet (SDS), it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, a comprehensive personal protective equipment plan is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following experimental protocol is crucial for safe handling.
1. Preparation of the Work Area:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Place all necessary equipment and reagents within the fume hood before commencing work.
2. Handling the Chemical:
-
Always wear the appropriate PPE as detailed in Table 1.
-
Carefully measure and transfer the required amount of this compound.
-
Conduct all experimental procedures involving this chemical within the chemical fume hood. Keep the sash at the lowest practical height.
-
Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when handling this product.
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep the container securely sealed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated organic waste must be collected separately from non-halogenated waste.
-
Use a designated, properly labeled hazardous waste container.
2. Decontamination of Glassware:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood.
-
Collect the rinsate as hazardous waste.
3. Disposal of Contaminated Materials:
-
Dispose of contaminated gloves and other disposable materials in the designated hazardous waste container.
-
Take off contaminated clothing and wash it before reuse.
4. Final Disposal:
-
Follow your institution's and local regulations for hazardous waste disposal.
-
Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area before collection.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In case of skin contact: Take off contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, get medical help.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Workflow for Safe Handling and Disposal
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
